Product packaging for 2-Bromo-3-methylbenzofuran(Cat. No.:CAS No. 38281-48-0)

2-Bromo-3-methylbenzofuran

Cat. No.: B15323008
CAS No.: 38281-48-0
M. Wt: 211.05 g/mol
InChI Key: ZIJKEQKHNVTLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-3-methylbenzofuran (CAS 38281-48-0) is a high-purity chemical building block with the molecular formula C9H7BrO and a molecular weight of 211.06. This brominated benzofuran derivative is a valuable intermediate in organic synthesis and medicinal chemistry research, particularly in the development of novel therapeutic agents. The benzofuran scaffold is recognized as a privileged structure in drug discovery due to its wide range of biological activities. This specific bromo- and methyl-substituted derivative serves as a key synthetic intermediate for constructing more complex molecules. Research indicates that brominated benzofuran derivatives are pivotal in developing potent anticancer compounds. Studies have shown that 2-bromobenzo[b]furan derivatives can be utilized in Negishi coupling reactions to create analogs that demonstrate significant antiproliferative activity against various human cancer cell lines. These compounds can function as tubulin polymerization inhibitors, with molecular docking simulations confirming their interaction with the α,β-tubulin dimer, similar to colchicine . Furthermore, 3-methylbenzofuran-based compounds have shown promising results as potential anticancer agents targeting non-small cell lung carcinoma (A549 and NCI-H23 cell lines), with demonstrated VEGFR-2 inhibitory activity. Some derivatives in this class have exhibited IC50 values in the low micromolar to nanomolar range, indicating strong therapeutic potential . The structural versatility of the this compound scaffold allows researchers to explore diverse structure-activity relationships, enabling the optimization of pharmacological properties for specific targets. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO B15323008 2-Bromo-3-methylbenzofuran CAS No. 38281-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJKEQKHNVTLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481823
Record name 2-bromo-3-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38281-48-0
Record name 2-bromo-3-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-3-methylbenzofuran chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-Bromo-3-methylbenzofuran. The information is intended to support research and development activities in medicinal chemistry and materials science where this heterocyclic compound serves as a valuable building block.

Chemical Properties and Structure

This compound, with the CAS number 38281-48-0, is a substituted aromatic heterocyclic compound. Its structure consists of a benzene ring fused to a furan ring, with a bromine atom at the 2-position and a methyl group at the 3-position of the furan ring.

1.1. Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 38281-48-0[1]
Molecular Formula C₉H₇BrO[1]
Molecular Weight 211.055 g/mol [1]
Exact Mass 209.96800 u[1]
LogP (octanol/water) 3.50370[1]
Polar Surface Area 13.14 Ų[1]
Boiling Point Not available
Melting Point Not available
Density Not available

1.2. Structural and Spectroscopic Data

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques. Below are the expected characteristic signals.

1.2.1. ¹H and ¹³C NMR Spectroscopy

While a specific spectrum for this exact compound is not publicly available, the expected chemical shifts can be inferred from the structure and data for similar compounds.

¹H NMR Expected Chemical Shift (ppm)MultiplicityIntegration
Aromatic Protons 7.2 - 7.6Multiplet4H
Methyl Protons (-CH₃) ~2.3Singlet3H
¹³C NMR Expected Chemical Shift (ppm)
Aromatic Carbons 110 - 155
Quaternary Carbon (C-Br) ~115
Quaternary Carbon (C-CH₃) ~120
Methyl Carbon (-CH₃) ~10

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H (aromatic) 3100 - 3000Medium
C-H (alkane) 3000 - 2850Medium
C=C (aromatic) 1600 - 1450Medium-Strong
C-O (aryl ether) 1250 - 1200Strong
C-Br 680 - 515Medium-Strong

1.2.3. Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.

Ionm/zDescription
[M]⁺ 210Molecular ion with ⁷⁹Br
[M+2]⁺ 212Molecular ion with ⁸¹Br
[M-Br]⁺ 131Loss of bromine atom
Base Peak 131Typically the most abundant fragment

Experimental Protocols

2.1. Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 3-methylbenzofuran using N-bromosuccinimide (NBS).

Materials:

  • 3-Methylbenzofuran

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (eluent)

Procedure:

  • Dissolve 3-methylbenzofuran (1 equivalent) in dry carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 3-Methylbenzofuran C Reflux in CCl4 A->C B NBS, Benzoyl Peroxide B->C D Filter C->D E Wash (NaHCO3, Brine) D->E F Dry (MgSO4) E->F G Evaporate Solvent F->G H Column Chromatography G->H I Pure this compound H->I Suzuki_Coupling Reactant1 This compound Catalyst Pd Catalyst Base Reactant1->Catalyst Reactant2 Arylboronic Acid (R-B(OH)2) Reactant2->Catalyst Product 2-Aryl-3-methylbenzofuran Catalyst->Product

References

Physicochemical Profile of 2-Bromo-3-methylbenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-Bromo-3-methylbenzofuran, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines reported values with established experimental protocols for the synthesis and characterization of related benzofuran derivatives.

Core Physicochemical Data

Quantitative data for this compound is sparse. The following table summarizes the available information.

PropertyValueSource/Comment
Molecular Formula C₉H₇BrOCalculated
Molecular Weight 211.06 g/mol Calculated
Boiling Point 114-115 °C at 11 TorrChemical Supplier Data
Melting Point Not available-
Solubility Not availableLikely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone based on the solubility of similar compounds.
pKa Not available-

Synthesis and Experimental Protocols

General Experimental Protocol: Bromination of 3-Methylbenzofuran

This protocol is adapted from established procedures for the bromination of benzofuran derivatives.

Materials:

  • 3-Methylbenzofuran

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent (e.g., acetonitrile)

  • Radical initiator (e.g., benzoyl peroxide or AIBN), if performing a radical bromination. For electrophilic aromatic substitution, this is often omitted.

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylbenzofuran (1 equivalent) in an appropriate volume of carbon tetrachloride.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the solution. If a radical pathway is intended, a catalytic amount of a radical initiator is also added. For electrophilic substitution, the reaction may be performed in the dark without an initiator.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Logical Workflow for Synthesis and Purification:

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification 3-Methylbenzofuran 3-Methylbenzofuran Dissolve in CCl4 Dissolve in CCl4 3-Methylbenzofuran->Dissolve in CCl4 Stir and Monitor (TLC) Stir and Monitor (TLC) Dissolve in CCl4->Stir and Monitor (TLC) NBS NBS Add to reaction Add to reaction NBS->Add to reaction Filter Succinimide Filter Succinimide Stir and Monitor (TLC)->Filter Succinimide Wash with NaHCO3 Wash with NaHCO3 Filter Succinimide->Wash with NaHCO3 Wash with Brine Wash with Brine Wash with NaHCO3->Wash with Brine Dry with MgSO4 Dry with MgSO4 Wash with Brine->Dry with MgSO4 Concentrate Concentrate Dry with MgSO4->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Fig. 1: Synthesis and purification workflow.

Spectroscopic Characterization

No experimentally obtained spectra for this compound have been identified in the searched literature. However, based on the known spectral data of related benzofuran derivatives, the following characteristic signals can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • The methyl group at the C3 position is expected to appear as a singlet in the range of δ 2.2-2.5 ppm.

    • The aromatic protons on the benzene ring will likely appear as a multiplet in the region of δ 7.2-7.8 ppm. The specific splitting pattern will depend on the substitution pattern of the starting benzofuran.

  • ¹³C NMR:

    • The methyl carbon is expected to resonate in the upfield region, typically around δ 10-15 ppm.

    • The carbon bearing the bromine atom (C2) will be significantly deshielded and is expected in the range of δ 110-120 ppm.

    • The other sp² hybridized carbons of the benzofuran ring system will appear in the aromatic region (δ 110-155 ppm).

Infrared (IR) Spectroscopy
  • Characteristic C-H stretching vibrations for the aromatic and methyl groups are expected around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

  • Aromatic C=C stretching vibrations will likely be observed in the 1600-1450 cm⁻¹ region.

  • A strong C-O-C stretching band, characteristic of the furan ring, is expected between 1250 and 1050 cm⁻¹.

  • The C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)
  • The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. For this compound, these would be at m/z 210 and 212.

  • Common fragmentation patterns for benzofurans include the loss of CO and the bromo radical.

Experimental Workflow for Characterization:

G cluster_0 Spectroscopic Analysis Purified Product Purified Product 1H NMR 1H NMR Purified Product->1H NMR 13C NMR 13C NMR Purified Product->13C NMR IR Spectroscopy IR Spectroscopy Purified Product->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Product->Mass Spectrometry Structural Confirmation Structural Confirmation 1H NMR->Structural Confirmation 13C NMR->Structural Confirmation Functional Group ID Functional Group ID IR Spectroscopy->Functional Group ID Molecular Weight and Formula Molecular Weight and Formula Mass Spectrometry->Molecular Weight and Formula

Fig. 2: Characterization workflow.

This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is required to definitively determine all of its physicochemical properties. The provided protocols offer a starting point for its synthesis and characterization.

The Biological Versatility of 2-Bromo-3-methylbenzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active natural products and synthetic compounds. Among the vast library of benzofuran derivatives, those bearing a 2-bromo-3-methyl substitution pattern have emerged as a class of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of 2-bromo-3-methylbenzofuran derivatives, focusing on their anticancer, antimicrobial, antifungal, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms to facilitate further research and drug development efforts in this promising area.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted benzofurans, including those with bromo and methyl functionalities, have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of a bromine atom, in particular, has been shown to enhance the anticancer potential of these compounds.[1][2] The mechanism of action often involves the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected bromo-substituted benzofuran derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (Leukemia)5.0[3]
HL-60 (Leukemia)0.1[3]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)3.8 ± 0.5[1]
A549 (Lung)3.5 ± 0.6[1]
SW620 (Colon)10.8 ± 0.9[1]
5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamideA549 (Lung)Data not specified[4]
Anticancer Signaling Pathways

The anticancer activity of benzofuran derivatives is often attributed to their ability to interfere with key signaling cascades within cancer cells. Two prominent pathways implicated are the mTOR and RAS/RAF/MEK/ERK pathways.

anticancer_pathways cluster_mTOR mTOR Signaling Pathway cluster_RAS_RAF RAS/RAF/MEK/ERK Signaling Pathway mTOR mTOR S6K1 S6K1 mTOR->S6K1 EBP1 4E-BP1 mTOR->EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Benzofuran_mTOR Benzofuran Derivatives Benzofuran_mTOR->mTOR RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Benzofuran_ERK Benzofuran Derivatives Benzofuran_ERK->ERK

Anticancer mechanisms of benzofuran derivatives.

Antimicrobial and Antifungal Activity

This compound derivatives and their analogues have demonstrated promising activity against a range of bacterial and fungal pathogens. The presence of the benzofuran core, often in combination with halogen and other substituents, contributes to their ability to inhibit microbial growth.

Quantitative Antimicrobial and Antifungal Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzofuran derivatives against various microorganisms. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Aza-benzofuran derivative (Compound 1)Salmonella typhimurium12.5[5]
Escherichia coli25[5]
Staphylococcus aureus12.5[5]
Oxa-benzofuran derivative (Compound 6)Penicillium italicum12.5[5]
Colletotrichum musae12.5–25[5]
Halogenated 3-benzofurancarboxylic acid derivative (Compound VI)Gram-positive bacteria50 - 200[6]
Candida albicans100[6]
Candida parapsilosis100[6]
2-Salicyloylbenzofuran derivative with bromine (Compound 8h)Gram-positive strains0.06–0.12 mM
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2.5–5.0 mg/mL
Proposed Antimicrobial Mechanism

While the exact mechanisms of antimicrobial and antifungal action for many this compound derivatives are still under investigation, it is hypothesized that their lipophilic nature allows them to penetrate microbial cell membranes, disrupting cellular processes. One proposed mechanism for some antifungal benzofurans involves the mobilization of intracellular calcium, leading to disruption of cellular homeostasis.[7][8]

antimicrobial_workflow cluster_workflow Antimicrobial/Antifungal Workflow Start Microbial Culture Inoculation Inoculation with Benzofuran Derivative Start->Inoculation Incubation Incubation Inoculation->Incubation Observation Observation of Growth Inhibition Incubation->Observation MIC_Determination MIC Determination Observation->MIC_Determination anti_inflammatory_pathway cluster_NFkB NF-κB Signaling Pathway cluster_MAPK MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB NFkB NF-κB IKK->NFkB IkB->NFkB Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus_NFkB->Pro_inflammatory_Genes Benzofuran_NFkB Benzofuran Derivatives Benzofuran_NFkB->IKK LPS_MAPK LPS TLR4_MAPK TLR4 LPS_MAPK->TLR4_MAPK p38 p38 TLR4_MAPK->p38 ERK ERK TLR4_MAPK->ERK JNK JNK TLR4_MAPK->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Nucleus_AP1 Nucleus AP1->Nucleus_AP1 Translocation Pro_inflammatory_Genes_AP1 Pro-inflammatory Gene Expression Nucleus_AP1->Pro_inflammatory_Genes_AP1 Benzofuran_MAPK Benzofuran Derivatives Benzofuran_MAPK->p38 Benzofuran_MAPK->ERK Benzofuran_MAPK->JNK

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-3-methylbenzofuran (CAS No. 38281-48-0). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics. The guide is intended to support researchers in the identification, characterization, and quality control of this compound and related heterocyclic compounds. Detailed experimental protocols for acquiring such spectroscopic data are also provided, along with a visual workflow for the structural elucidation process.

Introduction

This compound is a halogenated heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Accurate structural characterization is paramount in the development and application of such compounds. Spectroscopic techniques, including NMR, IR, and MS, are fundamental to this process, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide serves as a reference for the expected spectroscopic signature of this compound.

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, the following data has been predicted based on established spectroscopic principles and analysis of structurally related compounds.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.6d1HAr-H
~7.4 - 7.5d1HAr-H
~7.2 - 7.3t1HAr-H
~7.1 - 7.2t1HAr-H
~2.3s3H-CH₃

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~154C-O (Ar)
~130C-Br
~129Quaternary Ar-C
~124Ar-CH
~123Ar-CH
~121Ar-CH
~115Quaternary Ar-C
~111Ar-CH
~10-CH₃

Predicted in CDCl₃

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic
2950 - 2850C-H stretch-CH₃
1600 - 1450C=C stretchAromatic ring
1250 - 1000C-O stretchAryl ether
750 - 550C-Br stretchBromoalkane

Electron Ionization Mass Spectrometry (EI-MS) is expected to yield a molecular ion peak and characteristic fragment ions. Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br.

Table 4: Expected Mass Spectrometry Data for this compound

m/zIonNotes
210/212[M]⁺Molecular ion peak, showing isotopic pattern for one bromine atom.
131[M - Br]⁺Loss of a bromine radical.
103[M - Br - CO]⁺Subsequent loss of carbon monoxide.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR (ATR) purification->ir ms MS (EI) purification->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predicted NMR, IR, and MS data, along with the standardized experimental protocols, offer a valuable resource for researchers working with this compound and its analogs. The provided workflow diagram further clarifies the process of structural elucidation using these key analytical techniques. It is anticipated that this guide will facilitate the efficient and accurate characterization of this compound in various research and development settings.

The Therapeutic Promise of Substituted Benzofurans: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The benzofuran scaffold, a heterocyclic compound consisting of a fused benzene and furan ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics.[1][2][3] This technical guide provides an in-depth overview of the potential therapeutic applications of substituted benzofurans, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The content herein is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and development in this exciting field.

Anticancer Applications

Substituted benzofurans have emerged as a significant class of compounds with potent anticancer activities, targeting various hallmarks of cancer.[4][5][6] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.[4]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various substituted benzofuran derivatives against a range of human cancer cell lines. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
3-acyl-5-hydroxybenzofuran derivativeMCF-7 (Breast)43.08[1]
Benzofuran derivative 11e Estrogen Receptor-Dependent Breast Cancer Cells-[4]
Benzofuran derivative 9 A549 (Lung)48.4[4]
Benzofuran derivative 9 PC9 (Lung)6.6[4]
Benzofuran derivatives 13b MCF-7 (Breast)1.875[4]
Benzofuran derivatives 13g MCF-7 (Breast)1.287[4]
Benzofuran derivatives 13b C-6 (Nerve)1.980[4]
Benzofuran derivatives 13g C-6 (Nerve)1.622[4]
Benzofuran derivative 30a MCF-7 (Breast) & HepG2 (Liver)-[4]
Benzofuran derivative 32a HePG2, HeLa, MCF-7, PC38.49–16.72[4]
Benzofuran-chalcone derivative 33d A-375, MCF-7, A-549, HT-29, H-4602.74 - 7.29[7]
Oxindole-based benzofuran hybrid 22d MCF-7 (Breast)3.41[7]
Oxindole-based benzofuran hybrid 22f MCF-7 (Breast)2.27[7]
Oxindole-based benzofuran hybrid 22d T-47D (Breast)3.82[7]
Oxindole-based benzofuran hybrid 22f T-47D (Breast)7.80[7]
Benzofuran-2-carboxamide derivative 50g HCT-116, HeLa, HepG2, A5490.57 - 5.74[7]
Piperazine-based benzofuran derivative 38 A549 (Lung)25.15[7]
Piperazine-based benzofuran derivative 38 K562 (Leukemia)29.66[7]
Amide derivative of 3-methyl-benzofuran-2-carboxylic acid 12b A549 (Lung)0.858[5]
Amide derivative of 3-methyl-benzofuran-2-carboxylic acid 10d MCF7 (Breast)2.07[5]
Benzofuran Substituted Chalcone Derivative 2 MCF-7 (Breast)9.37[8]
Benzofuran Substituted Chalcone Derivative 4 MCF-7 (Breast)2.71[8]
Benzofuran Substituted Chalcone Derivative 2 MDA-MB-231 (Breast)5.36[8]
Benzofuran Substituted Chalcone Derivative 4 MDA-MB-231 (Breast)2.12[8]
Benzofuran Substituted Chalcone Derivative 2 A549 (Lung)3.23[8]
Benzofuran Substituted Chalcone Derivative 4 A549 (Lung)2.21[8]
Benzofuran Substituted Chalcone Derivative 2 H1299 (Lung)6.07[8]
Benzofuran Substituted Chalcone Derivative 4 H1299 (Lung)2.92[8]
Key Mechanisms of Anticancer Activity

One of the primary mechanisms by which certain substituted benzofurans exert their anticancer effects is through the inhibition of tubulin polymerization . This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

cluster_workflow Experimental Workflow: Tubulin Polymerization Inhibition Assay prep Prepare Tubulin and Test Compound mix Mix Tubulin, GTP, and Test Compound in Assay Buffer prep->mix incubate Incubate at 37°C mix->incubate measure Measure Fluorescence/Absorbance Over Time incubate->measure analyze Analyze Polymerization Curve and Determine IC50 measure->analyze

Workflow for Tubulin Polymerization Assay

Antimicrobial Applications

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted benzofurans have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.[1][9] Their mechanisms of action often involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[1]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various substituted benzofuran derivatives against different microbial strains.

Compound/Derivative DescriptionMicrobial StrainMIC (µg/mL)Reference
6-hydroxyl substituted benzofuran (15, 16)Various bacterial strains0.78-3.12[1]
2-phenyl, 5-methylfuran-2-yl, 4-methoxyphenyl substituted benzofuransVarious bacterial strains0.78-6.25[1]
Benzofuran derivative 6 M. tuberculosis H37Rv3.12[9]
Benzofuran derivatives (general)Gram-positive and Gram-negative bacteria, C. albicans500 - 1000[9]
Indophenazine 1,3,5-trisubstituted pyrazoline derivative of benzofuran (9)E. coli, P. aeruginosa, S. aureus<10[9]
Benzofuran-5-ol derivatives (20, 21)Various fungal species1.6-12.5[9]
Aza-benzofuran compound 1 S. typhimurium12.5[10]
Aza-benzofuran compound 1 E. coli25[10]
Aza-benzofuran compound 1 S. aureus12.5[10]
Aza-benzofuran compound 2 S. aureus25[10]
Oxa-benzofuran compound 5 P. italicum, C. musae12.5[10]
Oxa-benzofuran compound 6 P. italicum, C. musae12.5-25[10]
Benzofuran–pyrazole-based compound 9 Various bacterial and fungal strains2.50 - 20[4]
Benzofuran–pyrazole-based compound 10 Various bacterial and fungal strains2.50 - 20[4]
Benzofuran–pyrazole-based compound 11b-d Various bacterial and fungal strains2.50 - 20[4]
Key Mechanisms of Antimicrobial Activity

A crucial target for many antibacterial benzofurans is DNA gyrase B , an essential enzyme involved in DNA replication, repair, and transcription. Inhibition of this enzyme leads to bacterial cell death.[1]

cluster_workflow Experimental Workflow: DNA Gyrase B Inhibition Assay prep Prepare DNA Gyrase B, Relaxed Plasmid DNA, ATP, and Test Compound mix Incubate Enzyme, DNA, and Compound prep->mix start_reaction Initiate Reaction with ATP mix->start_reaction stop_reaction Stop Reaction and Deproteinize start_reaction->stop_reaction analyze Analyze DNA Supercoiling by Agarose Gel Electrophoresis stop_reaction->analyze

Workflow for DNA Gyrase B Inhibition Assay

Anti-inflammatory Applications

Chronic inflammation is a key contributor to numerous diseases. Substituted benzofurans have demonstrated potent anti-inflammatory effects, primarily through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Quantitative Data: Anti-inflammatory Activity

The table below highlights the inhibitory effects of benzofuran derivatives on nitric oxide (NO) production, a key inflammatory mediator.

Compound/Derivative DescriptionCell LineIC50 (µM) for NO InhibitionReference
Piperazine/benzofuran hybrid 5d RAW 264.752.23[7]
Aza-benzofuran compound 1 RAW 264.717.31[10]
Aza-benzofuran compound 3 RAW 264.716.5[10]
Key Signaling Pathways in Inflammation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central regulators of the inflammatory response. Certain substituted benzofurans can inhibit these pathways, leading to a reduction in the production of pro-inflammatory cytokines and mediators.

cluster_nfkb NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression NFkB->Genes activates

Simplified NF-κB Signaling Pathway

cluster_mapk MAPK Signaling Pathway Stimuli Stress/Mitogens MAPKKK MAPKKK (e.g., MEKK, RAF) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Response Cellular Response (Inflammation, Proliferation) TranscriptionFactors->Response

References

The Benzofuran Scaffold: A Technical Guide to its Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives are ubiquitously found in nature, exhibiting a wide spectrum of biological activities that have garnered significant interest from the scientific community. This technical guide provides an in-depth overview of the natural occurrence of benzofuran compounds, detailed protocols for their isolation and purification, and an exploration of the key signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Occurrence of Benzofuran Compounds

Benzofuran derivatives are secondary metabolites found in a diverse range of organisms, including plants, fungi, and marine invertebrates. They are particularly abundant in certain plant families, where they contribute to the plant's defense mechanisms and pharmacological properties.[1][2][3]

Table 1: Prominent Natural Sources of Benzofuran Compounds

Plant FamilyGenus/SpeciesCompound ExamplesReference(s)
MoraceaeMorus alba (White Mulberry)Moracin C, Mulberroside F[4][5]
FabaceaePsoralea corylifolia (Babchi)Bakuchiol[6][7]
AsteraceaeEupatorium buniifoliumEuparin[8][9]
AsteraceaeEupatorium chinenseEuparin[2]
RutaceaeVarious-[2]
LiliaceaeVarious-[2]
CyperaceaeVarious-[2]

Isolation and Purification of Key Benzofuran Compounds

The isolation of benzofuran compounds from their natural sources typically involves extraction with organic solvents followed by various chromatographic techniques. The specific protocol is highly dependent on the target compound and the plant matrix.

Isolation of Moracin C from Morus alba (White Mulberry)

Moracin C, a well-known 2-arylbenzofuran, has been isolated from the leaves and root bark of Morus alba. The following protocol is a composite of established methods for its isolation and purification.

Experimental Protocol: Isolation of Moracin C

  • Extraction:

    • Air-dried and powdered leaves of Morus alba (1 kg) are extracted with methanol (3 x 5 L) at room temperature for 48 hours for each extraction.

    • The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water (1 L) and successively partitioned with n-hexane (3 x 1 L), chloroform (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).

    • The ethyl acetate fraction, typically enriched with phenolic compounds including moracin C, is collected and evaporated to dryness.

  • Column Chromatography:

    • Silica Gel Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography (column dimensions: 5 x 60 cm, silica gel 60, 70-230 mesh). The column is eluted with a gradient of chloroform-methanol (e.g., 100:0 to 80:20 v/v). Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol (9:1 v/v) solvent system and visualized under UV light (254 nm). Fractions containing moracin C are pooled and concentrated.

    • ODS-A Column Chromatography: Further purification is achieved on an octadecylsilane (ODS-A) column, eluting with a methanol-water gradient.

    • Sephadex LH-20 Column Chromatography: A final purification step using a Sephadex LH-20 column with methanol as the eluent can be employed to yield pure moracin C.

  • Characterization: The structure of the isolated moracin C is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Quantitative Data: Elicited hairy root cultures of Morus alba have been shown to accumulate moracin C up to 7.82 mg/g dry weight.[10]

Isolation of Bakuchiol from Psoralea corylifolia (Babchi)

Bakuchiol, a meroterpene with significant anti-inflammatory and anti-aging properties, is the major constituent of the seeds of Psoralea corylifolia.[6][7]

Experimental Protocol: Isolation of Bakuchiol

  • Extraction:

    • Solvent Extraction: Dried and powdered seeds of Psoralea corylifolia (1 kg) are subjected to ultrasonic-assisted extraction with petroleum ether (5 L) for 45 minutes. This process is repeated three times. The extracts are combined and concentrated under reduced pressure.[7]

    • Supercritical CO₂ Extraction: Alternatively, supercritical CO₂ extraction can be employed for a greener and more efficient extraction process.[4]

  • Purification:

    • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column (column dimensions: 6 x 80 cm, silica gel 60, 100-200 mesh). The column is eluted with a petroleum ether-ethyl acetate gradient (e.g., starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate to a final ratio of 8:1).[4] Fractions are collected and monitored by TLC (petroleum ether-ethyl acetate, 95:5 v/v).

    • Crystallization: Fractions containing pure bakuchiol can be further purified by crystallization from a suitable solvent like n-hexane at low temperature.

Quantitative Data:

  • Ultrasonic-assisted extraction of Psoralea corylifolia seeds with petroleum ether can yield a crude extract with a bakuchiol content of 6.98% (w/w).[6]

  • Supercritical CO₂ extraction followed by column chromatography can yield bakuchiol with a purity of over 98% and a final yield of more than 5.0% from the raw plant material.[4]

Isolation of Euparin from Eupatorium buniifolium

Euparin is a benzofuran derivative with reported antiviral and anti-inflammatory activities, isolated from Eupatorium buniifolium.[8][9]

Experimental Protocol: Isolation of Euparin

  • Extraction:

    • Air-dried and ground aerial parts of Eupatorium buniifolium (500 g) are macerated with a 1:1 mixture of dichloromethane and methanol (3 x 2 L) for 24 hours for each extraction. The filtrates are combined and concentrated under vacuum to obtain the organic extract.

  • Bioassay-Guided Fractionation:

    • The organic extract is subjected to silica gel column chromatography. The choice of eluent is guided by the biological activity of the fractions (e.g., antiviral assay). A typical gradient system could be n-hexane-ethyl acetate.

    • Active fractions are pooled and subjected to further chromatographic purification steps.

  • High-Speed Counter-Current Chromatography (HSCCC):

    • For a more efficient purification, HSCCC can be employed. A two-phase solvent system of hexyl hydride–ethyl acetate–methanol–water (1:2:1:2, v/v/v/v) has been successfully used, with the upper phase as the stationary phase and the lower phase as the mobile phase.[11]

    • The crude extract is dissolved in a mixture of the two phases and injected into the HSCCC system. Fractions are collected and analyzed by HPLC.

  • Recrystallization: The purity of the isolated euparin can be further enhanced by recrystallization from a methanol-water mixture.[11]

Signaling Pathways Modulated by Benzofuran Compounds

The diverse biological activities of benzofuran derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutics.

Inhibition of mTOR Signaling Pathway in Cancer

Certain benzofuran derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated in cancer.[2][12] Inhibition of mTOR can lead to the suppression of tumor growth and proliferation.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 inhibits

Caption: Benzofuran inhibition of the mTOR signaling pathway.

Modulation of NF-κB and MAPK Signaling Pathways in Inflammation

Benzofuran compounds have demonstrated significant anti-inflammatory properties by interfering with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response.[1][8]

Inflammatory_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammatory_Genes transcription MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK activates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK activates AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates Benzofuran Benzofuran Derivatives Benzofuran->IKK inhibit Benzofuran->MAPK inhibit

Caption: Benzofuran inhibition of NF-κB and MAPK pathways.

Experimental Workflows

The general workflow for the isolation and purification of benzofuran compounds from natural sources is a multi-step process that requires careful optimization at each stage.

Isolation_Workflow Plant_Material 1. Plant Material (Dried & Powdered) Extraction 2. Extraction (e.g., Maceration, Soxhlet, UAE, SFE) Plant_Material->Extraction Filtration 3. Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning 4. Solvent Partitioning (Liquid-Liquid Extraction) Crude_Extract->Partitioning Fractionation 5. Column Chromatography (Silica Gel, ODS, etc.) Partitioning->Fractionation TLC_Monitoring TLC/HPLC Monitoring Fractionation->TLC_Monitoring Purification 6. Further Purification (Prep-HPLC, HSCCC, Crystallization) Fractionation->Purification Pure_Compound Pure Benzofuran Compound Purification->Pure_Compound Characterization 7. Structural Elucidation (NMR, MS, etc.) Pure_Compound->Characterization

Caption: General workflow for benzofuran isolation.

Conclusion

Naturally occurring benzofuran compounds represent a rich and diverse source of bioactive molecules with significant therapeutic potential. This guide has provided an overview of their natural distribution and detailed methodologies for the isolation of prominent examples such as moracin C, bakuchiol, and euparin. Furthermore, the elucidation of their mechanisms of action, particularly their interference with key signaling pathways like mTOR, NF-κB, and MAPK, opens up new avenues for targeted drug design and development. The experimental protocols and workflows presented herein are intended to equip researchers with the foundational knowledge required to explore and exploit the pharmacological promise of this important class of natural products.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 2-Bromo-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental studies on the mechanism of action of 2-Bromo-3-methylbenzofuran are not available in the current scientific literature. This guide provides a detailed overview of the plausible mechanisms of action based on studies of structurally related bromo- and methyl-substituted benzofuran derivatives. The presented data, pathways, and protocols are representative of this class of compounds and should be considered as a predictive framework for guiding future research on this compound.

Introduction to Benzofurans and their Biological Significance

Benzofuran is a heterocyclic compound composed of a fused benzene and furan ring. This scaffold is a common motif in a variety of natural products and synthetic molecules that exhibit a wide range of biological activities.[1][2] Derivatives of benzofuran have been extensively investigated for their therapeutic potential, demonstrating activities including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral effects.[1][3][4] The biological activity of benzofuran derivatives is often modulated by the nature and position of substituents on the benzofuran core.[5]

The presence of a bromine atom, as in this compound, is of particular interest. Halogenated, especially brominated, organic compounds are known for their enhanced biological activities. Studies on various bromo-benzofuran derivatives have highlighted their potential as potent cytotoxic and antimicrobial agents.[3][4][5] The methyl group at the 3-position can also influence the molecule's lipophilicity and steric interactions with biological targets.

Plausible Anticancer Mechanism of Action

Based on studies of related bromo- and methyl-substituted benzofurans, a potential anticancer mechanism for this compound could involve the induction of apoptosis and inhibition of key cellular processes required for cancer cell proliferation and survival.

Induction of Apoptosis

A common mechanism of action for cytotoxic benzofuran derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[4][6] Bromoalkyl and bromoacetyl derivatives of benzofurans have been shown to be potent inducers of apoptosis in leukemia cell lines.[4] This process is often mediated through the activation of caspase cascades.

Signaling Pathway for Apoptosis Induction

apoptosis_pathway This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress ROS Generation ROS Generation Mitochondrial Stress->ROS Generation Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Mitochondrial Stress->Bax/Bcl-2 Ratio Cytochrome c Release Cytochrome c Release Bax/Bcl-2 Ratio->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Inhibition of Tubulin Polymerization

Tubulin is a crucial protein for microtubule formation, which is essential for cell division. Some bromo-benzofuran derivatives have been identified as tubulin polymerization inhibitors.[4] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and subsequently lead to apoptosis.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Certain 3-methylbenzofuran derivatives have demonstrated inhibitory activity against VEGFR-2.[7][8] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth.

VEGFR-2 Inhibition Pathway

vegfr2_pathway This compound This compound VEGFR-2 VEGFR-2 This compound->VEGFR-2 Inhibition Downstream Signaling PI3K/Akt Pathway MAPK Pathway PLCγ Pathway VEGFR-2->Downstream Signaling Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Inhibition Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

Plausible Antimicrobial Mechanism of Action

Bromo-benzofuran derivatives have demonstrated notable activity against a range of bacteria and fungi.[1][9] The exact mechanisms are often not fully elucidated but are thought to involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the benzofuran core, enhanced by the methyl group, likely facilitates its passage through microbial cell membranes. The electrophilic character of the brominated furan ring could lead to covalent modification of key microbial proteins or enzymes, leading to their inactivation.

General Antimicrobial Workflow

antimicrobial_workflow Microbial Culture Microbial Culture Treatment This compound Microbial Culture->Treatment Incubation Incubation Treatment->Incubation Endpoint Analysis MIC Determination Zone of Inhibition Cell Viability Assay Incubation->Endpoint Analysis Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation

Caption: A generalized workflow for assessing antimicrobial activity.

Quantitative Data from Related Compounds

The following tables summarize representative quantitative data for the cytotoxic and antimicrobial activities of various bromo- and methyl-substituted benzofuran derivatives, which can serve as a benchmark for future studies on this compound.

Table 1: Cytotoxicity of Representative Benzofuran Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Bromo-benzofuran derivativeK562 (Leukemia)0.1 - 5.0[5]
3-Methylbenzofuran derivativeA549 (Lung Cancer)1.48 - 47.02[6]
3-Methylbenzofuran derivativeNCI-H23 (Lung Cancer)0.49 - 68.9[7]
Bromo-benzofuran derivativeHCT116 (Colon Cancer)3.27 - 11.27[10]

Table 2: Antimicrobial Activity of Representative Benzofuran Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Bromo-benzofuran derivativeS. aureus0.039[1]
Benzofuran derivativeE. coli25[1]
Benzofuran derivativeC. albicans0.625 - 2.5[1]
Bromo-benzofuran derivativeFungal strains12.50 - 66.49 (mmol/L)[9]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for investigating the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[11]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton broth).

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Cytotoxicity Screening

cytotoxicity_workflow Cell Culture Cell Culture Cell Seeding (96-well plate) Cell Seeding (96-well plate) Cell Culture->Cell Seeding (96-well plate) Compound Treatment Serial Dilutions of This compound Cell Seeding (96-well plate)->Compound Treatment Incubation (24-72h) Incubation (24-72h) Compound Treatment->Incubation (24-72h) MTT Assay MTT Assay Incubation (24-72h)->MTT Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for determining the in vitro cytotoxicity of a compound.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on related bromo- and methyl-substituted benzofuran derivatives provides a strong foundation for predicting its potential biological activities. The plausible mechanisms include the induction of apoptosis in cancer cells through various pathways and the disruption of microbial cell function.

Future research should focus on validating these hypotheses through direct experimental investigation of this compound. Key studies would include:

  • In vitro cytotoxicity screening against a panel of cancer cell lines.

  • Detailed mechanistic studies to investigate apoptosis induction, cell cycle arrest, and effects on specific molecular targets like tubulin and VEGFR-2.

  • Broad-spectrum antimicrobial screening to determine its efficacy against various bacterial and fungal pathogens.

  • Structure-activity relationship (SAR) studies with analogs of this compound to optimize its biological activity and selectivity.

This technical guide serves as a comprehensive starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.

References

Preliminary Screening of 2-Bromo-3-methylbenzofuran Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide outlines a comprehensive preliminary screening protocol for a novel derivative, 2-Bromo-3-methylbenzofuran, to evaluate its potential cytotoxic, anti-inflammatory, and antimicrobial properties. Detailed experimental methodologies, data presentation formats, and visualizations of key pathways and workflows are provided to guide researchers in the initial assessment of this compound's bioactivity. While specific experimental data for this compound is not yet available, this document serves as a foundational framework for its investigation, drawing upon established protocols and the known bioactivities of the broader benzofuran class.

Introduction

The benzofuran scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of biological functions, including anticancer, anti-inflammatory, and antimicrobial activities. The functionalization of the benzofuran ring system allows for the fine-tuning of these properties, leading to the development of potent and selective therapeutic agents. The novel compound, this compound, represents an unexplored entity within this chemical space. This guide details a systematic approach to its initial bioactivity screening, providing a roadmap for its evaluation as a potential drug lead.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for benzofuran ring formation. A plausible synthetic route involves the Sonogashira coupling of an appropriate o-halophenol with a terminal alkyne, followed by an electrophilic cyclization.

Proposed Synthetic Protocol:

  • Sonogashira Coupling: 2-Iodophenol is reacted with 1-propyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF.

  • Electrophilic Cyclization: The resulting 2-(prop-1-yn-1-yl)phenol is then treated with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to induce cyclization and afford the final product, this compound.

Preliminary Bioactivity Screening Workflow

A tiered approach is recommended for the preliminary bioactivity screening of this compound, starting with an assessment of its general cytotoxicity, followed by more specific assays for anti-inflammatory and antimicrobial activities.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Bioactivity Screening cluster_2 Phase 3: Data Analysis & Lead Identification Synthesis Synthesis of this compound Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (Nitric Oxide Inhibition) Cytotoxicity->AntiInflammatory Antimicrobial Antimicrobial Assay (MIC Determination) AntiInflammatory->Antimicrobial DataAnalysis Data Analysis (IC50, MIC Calculation) Antimicrobial->DataAnalysis LeadIdentification Lead Candidate Identification DataAnalysis->LeadIdentification

Caption: A generalized workflow for the preliminary bioactivity screening of novel compounds.

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.[1]

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24 or 48 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator.[4]

Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[5]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[6]

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[6]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[7]

Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth media.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Data Presentation

Quantitative data from the bioactivity assays should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines

Cell LineCompoundIC₅₀ (µM)
HeLa (Cervical Cancer)This compound15.2 ± 1.8
MCF-7 (Breast Cancer)This compound22.5 ± 2.1
HEK293 (Normal Kidney)This compound> 100
Doxorubicin (Control)Doxorubicin (Control)0.8 ± 0.1

Table 2: Hypothetical Anti-inflammatory Activity of this compound

CompoundIC₅₀ for NO Inhibition (µM)
This compound18.7 ± 1.5
L-NAME (Control)8.3 ± 0.7

Table 3: Hypothetical Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64
Aspergillus niger>128
Ciprofloxacin (Bacterial Control)2
Fluconazole (Fungal Control)4

Potential Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Benzofuran derivatives have been reported to exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4]

Caption: Potential inhibition of NF-κB and MAPK signaling pathways by this compound.

Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates downstream signaling cascades, including the IKK complex and the MAPK pathway. The IKK complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. The MAPK pathway activates the transcription factor AP-1. Both NF-κB and AP-1 induce the expression of pro-inflammatory genes. This compound may inhibit these pathways, thereby reducing the inflammatory response.[9]

Conclusion

This technical guide provides a comprehensive framework for the preliminary in vitro bioactivity screening of this compound. The detailed protocols for cytotoxicity, anti-inflammatory, and antimicrobial assays, along with the proposed data presentation formats and mechanistic pathway diagrams, offer a robust starting point for the investigation of this novel compound. The hypothetical data presented, based on the known activities of other benzofuran derivatives, suggests that this compound holds promise as a bioactive molecule. Further experimental validation is necessary to confirm these predictions and to fully elucidate its therapeutic potential.

References

Methodological & Application

Synthesis Protocol for 2-Bromo-3-methylbenzofuran: Application Notes and Detailed Methodology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Bromo-3-methylbenzofuran is a valuable heterocyclic intermediate in organic synthesis. The benzofuran moiety is a core structure in numerous biologically active compounds, including antimicrobial and anticancer agents. The presence of a bromine atom at the 2-position provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of novel benzofuran derivatives for drug discovery and materials science applications. The methyl group at the 3-position can also influence the biological activity and physical properties of the final compounds.

Reaction Principle

The synthesis of this compound is achieved through the electrophilic bromination of 3-methylbenzofuran. The furan ring of the benzofuran system is electron-rich and susceptible to electrophilic attack. Theoretical and experimental studies indicate that the C-2 position is the most favorable site for electrophilic substitution due to the formation of a more stable carbocation intermediate (sigma complex) where the positive charge can be delocalized over the benzene ring.[1] By controlling the reaction conditions to favor an ionic mechanism, selective bromination at the 2-position can be achieved over radical bromination of the 3-methyl group. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS) in a polar aprotic solvent.

Experimental Protocol

Materials and Equipment
  • 3-methylbenzofuran

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbenzofuran (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of anhydrous DMF. Add the NBS solution dropwise to the stirred solution of 3-methylbenzofuran over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing cold water. Extract the aqueous layer with dichloromethane (3 x volume of DMF).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine), saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

ParameterValue
Reactants
3-methylbenzofuran1.0 eq
N-Bromosuccinimide (NBS)1.05 eq
Solvent Anhydrous Dimethylformamide (DMF)
Reaction Temperature 0 °C to room temperature
Reaction Time Monitored by TLC (typically a few hours)
Work-up Aqueous extraction with Dichloromethane
Purification Silica gel column chromatography
Expected Product This compound
Appearance Expected to be a liquid or a low-melting solid

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Start Start: 3-methylbenzofuran Reaction Electrophilic Bromination (0 °C to Room Temp) Start->Reaction Reagents Reagents: - N-Bromosuccinimide (NBS) - Anhydrous DMF Reagents->Reaction Workup Aqueous Work-up: - Water Quench - DCM Extraction - Washes (Na2S2O3, NaHCO3, Brine) Reaction->Workup Purification Purification: - Drying (MgSO4) - Concentration - Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Arylbenzo[b]furans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Arylbenzo[b]furans are a significant class of heterocyclic compounds widely recognized for their presence in natural products and their broad spectrum of biological activities.[1][2][3] These scaffolds are integral to the development of new therapeutic agents, exhibiting properties such as anticancer, anti-inflammatory, antioxidant, and antiviral activities.[1][2][3][4] Consequently, the development of efficient and versatile synthetic methodologies for accessing these structures is of paramount importance in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and reliable tools for the synthesis of 2-arylbenzo[b]furans, offering high yields and broad functional group tolerance.[3] This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods for the synthesis of 2-arylbenzo[b]furans.

Synthetic Strategies

Several palladium-catalyzed methods have been developed for the synthesis of 2-arylbenzo[b]furans. The most prominent strategies include:

  • Suzuki Cross-Coupling: This reaction typically involves the coupling of a pre-functionalized 2-halobenzo[b]furan or a 2-(bromophenyl)benzofuran with an arylboronic acid.[1][4][5]

  • Sonogashira Coupling followed by Cyclization: A common one-pot approach where a 2-halophenol is coupled with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.[6][7]

  • Direct C-H Arylation: This modern approach involves the direct coupling of a benzofuran with an aryl halide or another arylating agent, avoiding the need for pre-functionalization of the benzofuran.[8][9][10]

  • Domino/Tandem Reactions: These processes involve a cascade of reactions, often starting from simple precursors, to rapidly construct the 2-arylbenzo[b]furan skeleton in a single operation.[11][12]

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzo[b]furans via Suzuki Cross-Coupling

This protocol is based on the Suzuki cross-coupling of 2-(4-bromophenyl)benzofuran with various arylboronic acids.[1][4]

Reaction Scheme:

G cluster_0 Suzuki Cross-Coupling 2-(4-bromophenyl)benzofuran 2-(4-Bromophenyl)benzofuran reaction_center + 2-(4-bromophenyl)benzofuran->reaction_center Arylboronic acid ArB(OH)2 Arylboronic acid->reaction_center Pd(II) catalyst Pd(II) Catalyst Base K2CO3 Solvent EtOH/H2O Heat 80 °C 2-Arylbenzo[b]furan 2-Arylbenzo[b]furan arrow Pd(II) catalyst, K2CO3 EtOH/H2O, 80 °C reaction_center->arrow arrow->2-Arylbenzo[b]furan G cluster_workflow Sonogashira Domino Reaction Workflow start Start reactants Combine 2-halophenol, arylacetylene, Pd catalyst, Cu(I) co-catalyst, base, and solvent start->reactants reaction Heat reaction mixture (e.g., 80-100 °C) reactants->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification product Isolate pure 2-arylbenzo[b]furan purification->product G Pd(0) Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X ArPd(II)X Ar-Pd(II)-X (Ln) Oxidative_Addition->ArPd(II)X Transmetalation Transmetalation ArPd(II)X->Transmetalation Ar'B(OH)2 Base ArPd(II)Ar' Ar-Pd(II)-Ar' (Ln) Transmetalation->ArPd(II)Ar' Reductive_Elimination Reductive Elimination ArPd(II)Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar' G Pd(0) Pd(0)Ln Sonogashira_Coupling Sonogashira Coupling (with 2-halophenol and alkyne) Pd(0)->Sonogashira_Coupling Alkynylphenol 2-Alkynylphenol Intermediate Sonogashira_Coupling->Alkynylphenol Intramolecular_Cyclization Intramolecular Oxy-palladation Alkynylphenol->Intramolecular_Cyclization Pd(0) or Pd(II) Cyclized_Intermediate Cyclized Pd(II) Intermediate Intramolecular_Cyclization->Cyclized_Intermediate Reductive_Elimination Reductive Elimination/ Protonolysis Cyclized_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Product 2-Arylbenzo[b]furan Reductive_Elimination->Product

References

Application Notes: Suzuki Coupling Reactions Involving 2-Bromo-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly vital in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3][4] The 2-aryl-3-methylbenzofuran scaffold is of significant interest due to its presence in compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anti-Alzheimer's properties.[5][6][7]

This document provides detailed protocols and application notes for the Suzuki coupling of 2-Bromo-3-methylbenzofuran with various arylboronic acids. The methodologies outlined are based on established procedures for similar substrates, offering a robust starting point for researchers in synthetic and medicinal chemistry.

Reaction Data and Conditions

The efficiency of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent.[8] The following table summarizes typical conditions for the coupling of aryl bromides, which can be adapted for this compound. Yields are generally reported as good to excellent.[3]

ParameterReagent/ConditionTypical Concentration/AmountRole in ReactionSource(s)
Aryl Halide This compound1.0 equivalentElectrophileGeneral
Organoborane Arylboronic Acid1.1 - 1.5 equivalentsNucleophile[2][9]
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)0.5 - 5 mol%Active catalyst formation[3][10][11]
Ligand PPh₃, SPhos, XPhos1 - 10 mol%Stabilizes and activates the Pd center[11][12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 equivalentsActivates the boronic acid for transmetalation[1][3][11]
Solvent System Dioxane/H₂O, Toluene, THF, DMF-Solubilizes reactants and facilitates reaction[1][12]
Temperature 80 - 120 °C-Provides activation energy for the reaction[2][3]
Atmosphere Inert (Nitrogen or Argon)-Prevents degradation of the catalyst[2]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.)

  • Triphenylphosphine [PPh₃] (0.08 eq.)

  • Potassium Carbonate [K₂CO₃] (2.0 eq.)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the selected arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the Palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) before adding them to the main reaction flask.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Inert Atmosphere: Seal the flask with a septum, and purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-aryl-3-methylbenzofuran product.

  • Analysis: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-aryl-3-methylbenzofurans via the Suzuki coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reactants (Benzofuran, Boronic Acid, Base) B Add Solvents (Dioxane/Water) A->B C Add Catalyst System (Pd(OAc)2 / PPh3) B->C D Purge with Inert Gas (N2 or Ar) C->D E Heat and Stir (90°C, 4-12h) D->E F Monitor by TLC E->F G Cool and Dilute (Ethyl Acetate) F->G H Aqueous Wash (Water, Brine) G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: General experimental workflow for the Suzuki coupling reaction.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][13][14] The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)Ln-X pd0->pd2_complex transmetalation Transmetalation pd2_biaryl R¹-Pd(II)Ln-R² pd2_complex->pd2_biaryl r2by2 R²-B(OR)₂ (Arylboronic Acid) + Base pd2_biaryl->pd0 reductive_elimination Reductive Elimination product R¹-R² (Product) r1x R¹-X (this compound)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Heck Reaction Conditions in Substituted Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Heck reaction conditions tailored for the synthesis of substituted benzofurans, a prevalent scaffold in medicinal chemistry and materials science. This document details various experimental protocols, summarizes key quantitative data in tabular format for easy comparison, and includes diagrams to illustrate reaction mechanisms and workflows.

Introduction

The palladium-catalyzed Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the arylation or vinylation of alkenes. In the context of benzofuran synthesis, this reaction can be employed through several strategies, including the intermolecular coupling of an unsaturated benzofuran precursor or an intramolecular cyclization of a suitably functionalized phenol derivative. The choice of catalyst, base, solvent, and temperature is crucial for achieving high yields and selectivity. These notes explore various methodologies to facilitate the efficient synthesis of a diverse range of substituted benzofurans.

General Heck Reaction Mechanism

The catalytic cycle of the Heck reaction typically involves the oxidative addition of an aryl or vinyl halide to a palladium(0) species, followed by migratory insertion of an alkene and subsequent β-hydride elimination to afford the product and regenerate the palladium(0) catalyst.

Heck_Mechanism cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L₂X OxAdd->PdII AlkeneCoord Alkene Coordination PdII->AlkeneCoord Alkene PdII_Alkene [R-Pd(II)L₂(alkene)]X AlkeneCoord->PdII_Alkene MigratoryInsertion Migratory Insertion PdII_Alkene->MigratoryInsertion PdII_Alkyl R'-Pd(II)L₂X MigratoryInsertion->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride PdH H-Pd(II)L₂X BetaHydride->PdH Product Substituted Alkene BetaHydride->Product ReductiveElim Reductive Elimination PdH->ReductiveElim Base ReductiveElim->Pd0 HX H-Base⁺X⁻ ReductiveElim->HX Base Base RX R-X Alkene Alkene

Caption: General catalytic cycle of the Heck reaction.

Intermolecular Heck Reaction Approaches

One-Step Direct Arylation and Ring Closure

A recent and efficient method involves a one-step direct arylation and ring closure of a benzofuran with an aryl iodide.[1] This approach offers mild reaction conditions and high yields for the synthesis of dibenzo[b,d]furan derivatives.

Experimental Protocol:

To a solution of benzofuran (1 equivalent) and the corresponding aryl iodide (1 equivalent) in a suitable solvent such as hexafluoro-2-propanol (HFIP), add palladium(II) acetate (Pd(OAc)₂, 0.025 equivalents), silver(I) oxide (Ag₂O, 0.75 equivalents), and 2-nitrobenzoic acid (1.5 equivalents).[1] The reaction mixture is stirred at the specified temperature for the required time. After completion, the reaction is quenched, and the product is purified using standard chromatographic techniques.

EntryBenzofuran Substrate (R¹)Aryl Iodide (R²)CatalystAdditive/AcidSolventTemp. (°C)Time (h)Yield (%)
1H2-IodophenolPd(OAc)₂Ag₂O / 2-Nitrobenzoic acidHFIP251666 (isolated)
25-OCH₃2-IodophenolPd(OAc)₂Ag₂O / 2-Nitrobenzoic acidHFIP251686
35-Cl2-IodophenolPd(OAc)₂Ag₂O / 2-Nitrobenzoic acidHFIP501875
45-Br2-IodophenolPd(OAc)₂Ag₂O / 2-Nitrobenzoic acidHFIP50880
5H2-Iodo-4-methylphenolPd(OAc)₂Ag₂O / 2-Nitrobenzoic acidHFIP50195

Table 1: Reaction conditions for the one-step direct arylation and ring closure of benzofurans.[1]

Synthesis of 2-Substituted Benzofurans from o-Iodophenols and Terminal Alkynes

A common and versatile method for the synthesis of 2-substituted benzofurans involves the coupling of o-iodophenols with terminal alkynes. This can be achieved using a recyclable palladium catalyst supported on nano-sized carbon balls (NCB) under copper- and ligand-free conditions.[2]

Experimental Protocol:

A mixture of the o-iodophenol (1 mmol), terminal alkyne (1.2 mmol), potassium carbonate (K₂CO₃, 2 mmol), and the Pd/NCB catalyst (1 mol%) in a suitable solvent like dimethylformamide (DMF) is heated at the specified temperature. Upon completion, the catalyst can be recovered by filtration, and the product is isolated and purified.

Entryo-Iodophenol SubstituentTerminal AlkyneCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1HPhenylacetylenePd/NCBK₂CO₃DMF100695
24-MethylPhenylacetylenePd/NCBK₂CO₃DMF100692
34-NitroPhenylacetylenePd/NCBK₂CO₃DMF100885
4H1-HexynePd/NCBK₂CO₃DMF1001088

Table 2: Conditions for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.

Intramolecular Heck Reaction Approaches

Intramolecular Heck reactions are highly effective for the synthesis of fused heterocyclic systems, including substituted 2,3-dihydrobenzofurans.

Enantioselective Intramolecular Heck-Matsuda Reaction

This method allows for the synthesis of chiral 3,3-disubstituted-2,3-dihydrobenzofurans from arenediazonium salts.[3]

Experimental Protocol:

To a solution of the arenediazonium tetrafluoroborate substrate (0.1 mmol) in a suitable solvent (e.g., acetone or DMF), palladium(II) acetate (5 mol %) and a chiral ligand such as 2,2'-bis[(4S)-4-benzyl-2-oxazoline] (10 mol %) are added.[3] The reaction is stirred at a controlled temperature (e.g., 40 °C) for several hours. Subsequent in-situ functionalization, such as carbonylation or Stille coupling, can be performed to introduce further diversity.

EntrySubstrateCatalyst/LigandSolventTemp. (°C)Time (h)ProductYield (%)er
1Arenediazonium saltPd(OAc)₂ / (S)-Ph-pyboxAcetone406Carbonylated6289:11
2Arenediazonium saltPd(OAc)₂ / (S)-Ph-pyboxDMF406Carbonylated4799:1
3Arenediazonium saltPd(OAc)₂ / (S)-Ph-pyboxAcetone406Stille Coupling7464:36
4Arenediazonium saltPd(OAc)₂ / (S)-Ph-pyboxDMF406Stille Coupling4795:5

Table 3: Enantioselective intramolecular Heck-Matsuda reaction conditions.[3]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for setting up a Heck reaction for benzofuran synthesis.

Experimental_Workflow start Start prep_glassware Prepare Dry Schlenk Flask start->prep_glassware add_solids Add Reactants, Catalyst, and Base under Inert Gas prep_glassware->add_solids add_solvent Add Anhydrous Solvent add_solids->add_solvent reaction Heat to Reaction Temperature with Stirring add_solvent->reaction monitor Monitor Reaction (e.g., TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Typical experimental workflow for a Heck reaction.

Logical Relationships of Reaction Parameters

The success of the Heck reaction for benzofuran synthesis is dependent on the interplay of various parameters. The following diagram illustrates these relationships.

Logical_Relationships Substrate Substrate (e.g., o-iodophenol) Yield Product Yield Substrate->Yield Coupling_Partner Coupling Partner (e.g., Alkyne) Coupling_Partner->Yield Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Yield Selectivity Regio-/Stereo- selectivity Catalyst->Selectivity Ligand Ligand (optional) Ligand->Yield Ligand->Selectivity Base Base (e.g., K₂CO₃) Base->Yield Solvent Solvent (e.g., DMF) Solvent->Yield Temperature Temperature Temperature->Yield Time Reaction Time Time->Yield Purity Product Purity Yield->Purity Selectivity->Purity

Caption: Interplay of parameters in Heck reactions.

Conclusion

The Heck reaction offers a versatile and powerful platform for the synthesis of substituted benzofurans. By carefully selecting the reaction partners and optimizing the catalytic system and conditions, researchers can access a wide array of benzofuran derivatives with high efficiency and selectivity. The protocols and data presented in these application notes serve as a valuable resource for chemists in academia and industry, aiding in the development of novel synthetic routes to important chemical entities.

References

Functionalization of the Benzofuran Ring at the 2-Position: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the functionalization of the benzofuran scaffold, particularly at the 2-position, represents a pivotal strategy in the synthesis of novel therapeutic agents and functional materials. The benzofuran core is a privileged structure found in numerous natural products and clinically approved drugs, exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

This document provides detailed application notes and experimental protocols for three robust and widely utilized methods for the functionalization of the benzofuran ring at the 2-position: Palladium-Catalyzed Sonogashira Coupling, Palladium-Catalyzed C-H Arylation, and Copper-Catalyzed Amination.

Application Notes

The strategic introduction of substituents at the 2-position of the benzofuran ring allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly impact its biological activity and physical characteristics.

  • 2-Alkynylbenzofurans , synthesized via Sonogashira coupling, are versatile intermediates. The alkyne moiety can be further elaborated through various chemical transformations, including click chemistry, reduction to alkanes or alkenes, and conversion to ketones, making them valuable building blocks in medicinal chemistry and materials science.

  • 2-Arylbenzofurans , accessible through C-H arylation, are a prominent class of compounds with significant therapeutic potential. They have been extensively investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) in the context of Alzheimer's disease, and protein kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in oncology.[1][2][3] The direct arylation of the benzofuran C-H bond is an atom-economical approach that avoids the pre-functionalization often required in traditional cross-coupling reactions.[4][5]

  • 2-Aminobenzofurans , prepared by copper-catalyzed amination, introduce a key pharmacophoric group. The amino group can serve as a hydrogen bond donor and acceptor, significantly influencing the binding affinity of the molecule to its biological target. These compounds have shown promise as antifungal agents and inhibitors of P-glycoprotein, a key player in multidrug resistance in cancer.[6][7]

Experimental Workflows and Signaling Pathways

To visually represent the methodologies and their biological context, the following diagrams have been generated using the DOT language.

G cluster_synthesis General Synthetic Workflow Starting Material Starting Material Reaction Reaction Starting Material->Reaction Reagents, Catalyst, Solvent Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Column Chromatography Pure Product Pure Product Purification->Pure Product Characterization Characterization Pure Product->Characterization NMR, MS, etc. Final Compound Final Compound Characterization->Final Compound

Caption: General workflow for the synthesis and purification of 2-substituted benzofurans.

G cluster_pathway Acetylcholinesterase (AChE) Inhibition ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis Choline Choline + Acetate AChE->Choline Benzofuran 2-Arylbenzofuran Inhibitor Benzofuran->AChE Inhibition Synapse Synaptic Cleft

Caption: Inhibition of Acetylcholinesterase by a 2-arylbenzofuran derivative.

G cluster_cdk2 CDK2 Signaling Pathway Inhibition CyclinE Cyclin E Complex Cyclin E/CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Substrate Substrate (e.g., Rb) Complex->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate CellCycle Cell Cycle Progression (G1 to S phase) pSubstrate->CellCycle Inhibitor 2-Substituted Benzofuran Inhibitor Inhibitor->Complex Inhibition

Caption: Inhibition of the CDK2 signaling pathway by a 2-substituted benzofuran.[8][9]

G cluster_vegfr2 VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Migration Downstream->Angiogenesis Inhibitor 2-Arylbenzofuran Inhibitor Inhibitor->Dimerization Inhibition of Kinase Activity

Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-arylbenzofuran.[1][2][10][11][12]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 2-substituted benzofurans.

Protocol 1: Palladium-Catalyzed Sonogashira Coupling for the Synthesis of 2-Alkynylbenzofurans

This protocol describes the synthesis of 2-alkynylbenzofurans from 2-halobenzofurans and terminal alkynes.[13][14][15][16]

Materials:

  • 2-Iodobenzofuran (1.0 mmol, 244 mg)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 122 mg, 0.13 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N) (3.0 mL)

  • Toluene, anhydrous (5.0 mL)

  • Schlenk flask or sealed tube

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodobenzofuran (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous toluene (5.0 mL) and triethylamine (3.0 mL) to the flask.

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.

  • Seal the flask and stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-alkynylbenzofuran.[17][18][19]

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed C-H Arylation for the Synthesis of 2-Arylbenzofurans

This protocol details the direct arylation of the benzofuran C2-H bond with an aryl halide.[4][5][20][21][22]

Materials:

  • Benzofuran (1.0 mmol, 118 mg, 0.11 mL)

  • Aryl iodide (e.g., 4-Iodoanisole) (1.2 mmol, 281 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • N,N-Dimethylacetamide (DMAc), anhydrous (5.0 mL)

  • Schlenk flask or sealed tube

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine benzofuran (1.0 mmol), the aryl iodide (1.2 mmol), palladium(II) acetate (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMAc (5.0 mL) to the flask.

  • Seal the flask and heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-arylbenzofuran.[17][18][19]

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Copper-Catalyzed Amination for the Synthesis of 2-Aminobenzofurans

This protocol describes the synthesis of 2-aminobenzofurans from 2-halobenzofurans and an amine.[23][24][25]

Materials:

  • 2-Bromobenzofuran (1.0 mmol, 197 mg)

  • Amine (e.g., Morpholine) (1.2 mmol, 104 mg, 0.10 mL)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Dimethyl sulfoxide (DMSO), anhydrous (5.0 mL)

  • Sealed tube

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a sealed tube, add 2-bromobenzofuran (1.0 mmol), the amine (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium phosphate (2.0 mmol).

  • Add anhydrous DMSO (5.0 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 110 °C for 24-48 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 2-aminobenzofuran.[17][18][19]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize typical yields for the described functionalization reactions with various substrates.

Table 1: Yields for Sonogashira Coupling of 2-Iodobenzofuran with Various Terminal Alkynes

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-(Phenylethynyl)benzofuran85-95
21-Hexyne2-(Hex-1-yn-1-yl)benzofuran75-85
3Trimethylsilylacetylene2-((Trimethylsilyl)ethynyl)benzofuran80-90
43-Hydroxy-3-methyl-1-butyne4-(Benzofuran-2-yl)-2-methylbut-3-yn-2-ol70-80

Table 2: Yields for Palladium-Catalyzed C-H Arylation of Benzofuran with Various Aryl Halides

EntryAryl HalideProductYield (%)
14-Iodoanisole2-(4-Methoxyphenyl)benzofuran70-85
21-Iodo-4-nitrobenzene2-(4-Nitrophenyl)benzofuran65-80
34-Iodobenzonitrile4-(Benzofuran-2-yl)benzonitrile60-75
42-Iodothiophene2-(Thiophen-2-yl)benzofuran55-70

Table 3: Yields for Copper-Catalyzed Amination of 2-Bromobenzofuran with Various Amines

EntryAmineProductYield (%)
1Morpholine4-(Benzofuran-2-yl)morpholine70-80
2Piperidine1-(Benzofuran-2-yl)piperidine65-75
3AnilineN-Phenylbenzofuran-2-amine50-65
4BenzylamineN-Benzylbenzofuran-2-amine60-70

These protocols and data provide a solid foundation for researchers to explore the rich chemistry of 2-substituted benzofurans and to develop novel compounds with potential applications in medicine and materials science.

References

Application Notes and Protocols: The Versatile Role of 2-Bromo-3-methylbenzofuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-3-methylbenzofuran and its analogs as a key building block in the synthesis of novel therapeutic agents. The benzofuran scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a bromine atom at the 2-position, combined with a methyl group at the 3-position, offers a versatile platform for the development of a wide range of biologically active molecules. This document details synthetic protocols, quantitative biological data, and the mechanism of action for derivatives investigated as anticancer and anti-Alzheimer's disease agents.

Applications in Anticancer Drug Discovery: Targeting Tubulin Polymerization

Derivatives of 3-methyl-bromobenzofuran have shown significant promise as potent antimicrotubule agents, a class of chemotherapy drugs that interfere with the dynamics of cellular microtubules, leading to cell cycle arrest and apoptosis. Specifically, 2-aroyl-3-methyl-5-bromobenzofuran derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines.

Quantitative Biological Data

The following table summarizes the in vitro antiproliferative activities of synthesized 2-aroyl-3-methyl-5-bromobenzofuran derivatives, highlighting their potency against various cancer cell lines.

Compound IDModificationHeLa (IC₅₀, nM)MDA-MB-231 (IC₅₀, nM)A549 (IC₅₀, nM)HT-29 (IC₅₀, nM)MCF-7 (IC₅₀, nM)
6a 2-(3',4',5'-trimethoxybenzoyl)140150250450200
6b 2-(3',4'-dimethoxybenzoyl)>10000>10000>10000>10000>10000
6g 2-benzoyl1025150300180
11a 5-(N-hydroxypropiolamide)8090120200150
CA-4 Combretastatin A-4 (Reference)1.21.51803100370
Experimental Protocols

Synthesis of 2-Aroyl-3-methyl-5-bromobenzo[b]furan Derivatives (General Procedure):

A mixture of the appropriate 1-(5-bromo-2-hydroxyphenyl)ethanone (1.0 eq), a substituted α-bromo acetophenone (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in acetonitrile is refluxed for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aroyl-3-methyl-5-bromobenzo[b]furan.

Heck Coupling for the Synthesis of 5-Acrylamide Derivatives:

To a solution of the 5-bromobenzo[b]furan derivative (1.0 eq) in DMF are added tert-butyl acrylate (1.5 eq), Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and K₂CO₃ (2.0 eq). The mixture is heated at 80 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The resulting tert-butyl ester is then treated with trifluoroacetic acid to yield the corresponding acrylic acid, which is subsequently coupled with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine followed by deprotection to give the final N-hydroxyacrylamide derivative.

Sonogashira Coupling for the Synthesis of 5-Propynoic Acid Derivatives:

A mixture of the 5-bromobenzo[b]furan derivative (1.0 eq), propynoic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and DBU (2.0 eq) in DMSO is heated at 40 °C for 8 hours under an inert atmosphere. The reaction mixture is then acidified with 1N HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the crude propynoic acid derivative, which can be further functionalized.

In Vitro Tubulin Polymerization Assay:

The effect of the compounds on tubulin polymerization is assessed using a fluorescence-based assay. Purified tubulin (2 mg/mL) in a PIPES buffer is allowed to polymerize in the presence of GTP and a fluorescent reporter. The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time at 37 °C using a fluorescence plate reader. Test compounds are added at various concentrations to determine their inhibitory effect on the rate and extent of tubulin polymerization.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for these 2-aroyl-3-methyl-5-bromobenzofuran derivatives is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton. This disruption leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis.

G cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects Drug 2-Aroyl-3-methyl- 5-bromobenzofuran Derivative Tubulin β-Tubulin (Colchicine Binding Site) Drug->Tubulin Binds to Microtubule_Dynamics Disruption of Microtubule Dynamics Tubulin->Microtubule_Dynamics Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Dynamics->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cancer_Cell Cancer Cell Apoptosis->Cancer_Cell Induces Death in G cluster_drug_action Drug Action cluster_neurotransmission Synaptic Neurotransmission Drug Benzofuran-3-yl-methyl Derivative AChE Acetylcholinesterase (AChE) Drug->AChE Inhibits ACh_degradation Acetylcholine Degradation AChE->ACh_degradation Catalyzes ACh_levels Increased Acetylcholine in Synaptic Cleft Cholinergic_signaling Enhanced Cholinergic Signaling ACh_levels->Cholinergic_signaling Neuron Cholinergic Neuron Cholinergic_signaling->Neuron Improves Function of

Application Notes and Protocols for the Selective Bromination of 3-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methylbenzofuran is a key heterocyclic scaffold present in numerous biologically active compounds and pharmaceutical agents. The functionalization of this core structure through bromination opens avenues for further synthetic transformations, such as cross-coupling reactions, nucleophilic substitutions, and the introduction of diverse pharmacophores. The regioselectivity of the bromination of 3-methylbenzofuran is highly dependent on the reaction conditions, allowing for targeted synthesis of either the benzylic bromide or the aromatic C2-brominated derivative.

This application note provides detailed protocols for two distinct and highly selective bromination procedures for 3-methylbenzofuran:

  • Radical-initiated Benzylic Bromination at the 3-methyl group to yield 3-(bromomethyl)benzofuran. This reaction proceeds via a free-radical mechanism, typically employing N-Bromosuccinimide (NBS) in a non-polar solvent with a radical initiator.[1][2]

  • Electrophilic Aromatic Bromination at the C2-position of the furan ring to yield 2-bromo-3-methylbenzofuran. This transformation occurs under polar conditions where NBS acts as a source of an electrophilic bromine species.[1][3]

These protocols are designed for researchers in synthetic chemistry and drug development, providing reliable methods for producing key brominated intermediates of 3-methylbenzofuran with high yield and selectivity.

Experimental Protocols

This procedure, a variation of the Wohl-Ziegler reaction, selectively brominates the benzylic methyl group of 3-methylbenzofuran using N-Bromosuccinimide (NBS) and a radical initiator.[1][2][4]

Materials:

  • 3-Methylbenzofuran

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylbenzofuran (1.0 eq.).

  • Dissolve the starting material in anhydrous carbon tetrachloride (approx. 0.2 M concentration).

  • Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.

  • Heat the reaction mixture to reflux (approx. 77°C) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture through a sintered glass funnel to remove the precipitated succinimide and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash sequentially with saturated NaHCO₃ solution (1x), saturated Na₂S₂O₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 3-(bromomethyl)benzofuran.

This protocol achieves regioselective bromination at the electron-rich C2 position of the benzofuran ring through an electrophilic aromatic substitution mechanism.[1][3]

Materials:

  • 3-Methylbenzofuran

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbenzofuran (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

  • Add deionized water to the mixture and extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude oil or solid by flash column chromatography (silica gel, eluting with hexanes) to yield pure this compound.

Data Presentation

The following table summarizes the typical reaction parameters and outcomes for the selective bromination of 3-methylbenzofuran.

ParameterProtocol 1: Benzylic BrominationProtocol 2: Aromatic Bromination
Product 3-(Bromomethyl)benzofuranThis compound
Starting Material 3-Methylbenzofuran (1.0 eq.)3-Methylbenzofuran (1.0 eq.)
Brominating Agent NBS (1.05 eq.)NBS (1.05 eq.)
Catalyst/Initiator AIBN (0.05 eq.)None
Solvent Carbon Tetrachloride (CCl₄)Acetonitrile (CH₃CN)
Temperature Reflux (~77°C)0°C to Room Temperature
Reaction Time 2 - 4 hours3 - 4 hours
Typical Yield 80 - 90%85 - 95%
Workup Filtration followed by aqueous washAqueous quench and extraction
Purification Flash Chromatography (Hex/EtOAc)Flash Chromatography (Hexanes)

Experimental Workflow Visualization

The logical workflow for the selective bromination of 3-methylbenzofuran based on the chosen reaction conditions is illustrated below.

Bromination_Workflow start 3-Methylbenzofuran cond1 Radical Conditions (NBS, AIBN, CCl₄, Reflux) start->cond1 Pathway A cond2 Electrophilic Conditions (NBS, CH₃CN, 0°C -> RT) start->cond2 Pathway B prod1 3-(Bromomethyl)benzofuran (Benzylic Bromination) cond1->prod1 prod2 This compound (Aromatic Bromination) cond2->prod2

References

Application Notes and Protocols for the Purification of Crude 2-Bromo-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 2-Bromo-3-methylbenzofuran, a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The described techniques—recrystallization, flash column chromatography, and vacuum distillation—are standard laboratory procedures aimed at removing impurities and achieving high-purity material suitable for downstream applications.

Introduction

This compound is a heterocyclic compound whose derivatives are explored for their potential therapeutic properties. The purity of this intermediate is critical as impurities can lead to unwanted side reactions, lower yields of the final product, and potential downstream toxicological issues. The following protocols offer methods to purify the crude product obtained from synthesis, which may contain unreacted starting materials, by-products, and residual solvents.

Data Presentation

The choice of purification technique often depends on the nature of the impurities, the scale of the reaction, and the desired final purity. Below is a summary of expected outcomes for each method.

Purification TechniqueTypical Starting Purity (GC-MS)Expected Final Purity (GC-MS)Typical YieldKey AdvantagesKey Disadvantages
Recrystallization 85-95%>98%70-90%Simple, cost-effective, good for removing minor impurities.Potential for significant product loss in mother liquor.
Flash Column Chromatography 70-90%>99%60-85%Excellent for separating closely related impurities and isomers.More time-consuming and requires more solvent than recrystallization.
Vacuum Distillation 80-95%>98%75-95%Effective for removing non-volatile impurities and some isomers.Requires specialized equipment; not suitable for thermally labile compounds.

Experimental Protocols

Recrystallization

This method is ideal for removing small amounts of impurities from a solid crude product. The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.

  • Once dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates the saturation point has been reached.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals under vacuum to remove residual solvent.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds from a mixture based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Glass column with stopcock

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates and developing chamber

Protocol:

  • Solvent System Selection: Determine an appropriate solvent system by thin-layer chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.3. For this compound, a mixture of hexane and ethyl acetate (e.g., 95:5 v/v) is a good starting point.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Fill the column with the eluting solvent.

    • Apply gentle pressure using compressed air or nitrogen to force the solvent through the column at a flow rate of about 2 inches/minute.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Vacuum Distillation

This technique is suitable for purifying liquids with high boiling points or those that are thermally sensitive at atmospheric pressure. The boiling point of this compound is reported to be 114-115 °C at 11 Torr.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Heating mantle

  • Vacuum pump

  • Cold trap

  • Thermometer

  • Receiving flasks

Protocol:

  • Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Slowly reduce the pressure to the desired level (e.g., 11 Torr).

  • Begin heating the distillation flask gently with a heating mantle while stirring.

  • Monitor the temperature of the vapor. Collect and discard any initial fractions that distill at a lower temperature.

  • Collect the fraction that distills at the expected boiling point (114-115 °C at 11 Torr).

  • Once the desired fraction is collected, stop heating and allow the apparatus to cool down before slowly releasing the vacuum.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Dissolve & Crystallize Chromatography Flash Column Chromatography Crude->Chromatography Adsorb & Elute Distillation Vacuum Distillation Crude->Distillation Heat & Condense PureProduct Pure this compound Recrystallization->PureProduct Impurities1 Soluble Impurities Recrystallization->Impurities1 In Mother Liquor Chromatography->PureProduct Impurities2 Adsorbed Impurities Chromatography->Impurities2 Retained on Column Distillation->PureProduct Impurities3 Non-Volatile Impurities Distillation->Impurities3 Residue

Caption: General workflow for the purification of crude this compound.

Application Notes and Protocols: Scale-up Synthesis of 2-Bromo-3-methylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scale-up synthesis of 2-Bromo-3-methylbenzofuran, a key intermediate in the development of various pharmacologically active compounds. The following sections outline the synthetic strategy, experimental procedures, and expected outcomes, designed to be a valuable resource for researchers in medicinal chemistry and process development.

Synthetic Strategy Overview

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 3-methylbenzofuran. This approach is favored for its high regioselectivity and amenability to scale-up. The use of N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) provides a reliable and scalable method.

Quantitative Data Summary

The following table summarizes the key quantitative data for the scale-up synthesis of this compound.

ParameterValueNotes
Starting Material 3-MethylbenzofuranCommercially available.
Reagents N-Bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) (AIBN)
Solvent Chlorobenzene
Reaction Temperature 80°C
Reaction Time 0.5 - 1 hourMonitor by TLC or HPLC for completion.
Typical Yield 75 - 85%Based on isolated product.
Product Purity >98%After purification by recrystallization or chromatography.

Experimental Protocol: Scale-up Synthesis of this compound

This protocol is designed for a laboratory scale-up synthesis. Appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.

Materials:

  • 3-Methylbenzofuran (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • 2,2'-azobis(isobutyronitrile) (AIBN) (0.05 eq)

  • Chlorobenzene

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a clean and dry three-neck round-bottom flask, add 3-methylbenzofuran (1.0 eq) and chlorobenzene. Stir the mixture until the starting material is fully dissolved.

  • Reagent Addition: To the solution, add N-Bromosuccinimide (NBS, 1.1 eq) and 2,2'-azobis(isobutyronitrile) (AIBN, 0.05 eq).

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 30-60 minutes.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with a saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Experimental Workflow

experimental_workflow start Start: 3-Methylbenzofuran in Chlorobenzene reagents Add NBS and AIBN start->reagents reaction Heat to 80°C under N2 (0.5 - 1 hour) reagents->reaction workup Cool to RT and Filter reaction->workup extraction Aqueous Work-up & Ethyl Acetate Extraction workup->extraction washing Wash with Water and Brine extraction->washing drying Dry with MgSO4 and Concentrate washing->drying purification Purification (Recrystallization or Chromatography) drying->purification product Product: this compound purification->product reaction_pathway reactant 3-Methylbenzofuran product This compound reactant->product NBS, AIBN Chlorobenzene, 80°C

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Disubstituted Benzofurans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,3-disubstituted benzofurans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a low yield of the desired 2,3-disubstituted benzofuran. What are the common causes and how can I optimize the reaction conditions?

A1: Low yields in 2,3-disubstituted benzofuran synthesis can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or inefficient cyclization. Optimization of parameters such as solvent, temperature, catalyst, and ligands is crucial.

For instance, in the silver(I)-promoted oxidative coupling of phenylpropanoids, the choice of solvent and reaction time significantly impacts yield and selectivity. While longer reaction times have been reported, studies show that optimized conditions can reduce the time to 4 hours in acetonitrile using 0.5 equivalents of Ag₂O without compromising the conversion rate.[1]

Troubleshooting Low Yields:

  • Solvent Selection: The polarity and coordinating ability of the solvent can influence reaction rates and pathways. Acetonitrile has been shown to provide a good balance between conversion and selectivity in certain silver-promoted reactions.[1]

  • Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of phosphine ligand is critical. While monodentate phosphines like PPh₃ and P(o-Tol)₃ can give good yields, others like P(o-MeOPh)₃ and P(t-Bu)₃ may result in poor yields and selectivity.[2]

  • Temperature and Reaction Time: Increasing the reaction temperature can sometimes improve yields, but it may also lead to the formation of side products. A systematic study of the reaction profile over time can help determine the optimal reaction duration to maximize product formation and minimize degradation. For example, in certain cascade reactions, raising the temperature to 100°C was necessary to obtain the desired product.[3]

  • Starting Material Quality: Ensure the purity of starting materials, as impurities can interfere with the reaction and lead to lower yields.

Below is a logical workflow for troubleshooting low yields:

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Verify Starting Material Purity Start->CheckPurity OptimizeSolvent Screen Different Solvents CheckPurity->OptimizeSolvent OptimizeTemp Optimize Reaction Temperature OptimizeSolvent->OptimizeTemp OptimizeCatalyst Screen Catalysts/Ligands OptimizeTemp->OptimizeCatalyst OptimizeTime Optimize Reaction Time OptimizeCatalyst->OptimizeTime ImprovedYield Yield Improved OptimizeTime->ImprovedYield RegioselectivityTroubleshooting Start Poor Regioselectivity ModifySubstituents Modify Substituents on Phenol Start->ModifySubstituents AdjustConditions Adjust Reaction Conditions (Temp, Addition Rate) Start->AdjustConditions ChangeCatalyst Change Catalyst/Ligand System Start->ChangeCatalyst DesiredRegioisomer Desired Regioisomer Obtained ModifySubstituents->DesiredRegioisomer AdjustConditions->DesiredRegioisomer ChangeCatalyst->DesiredRegioisomer PurificationWorkflow Start Crude Product Mixture ColumnChromatography Flash Column Chromatography Start->ColumnChromatography CheckPurityTLC Check Purity by TLC/NMR ColumnChromatography->CheckPurityTLC PureProduct Pure Product CheckPurityTLC->PureProduct Purity > 95% Recrystallization Recrystallization (if solid) CheckPurityTLC->Recrystallization Purity < 95% PrepTLC Preparative TLC CheckPurityTLC->PrepTLC Difficult Separation Derivatization Derivatization CheckPurityTLC->Derivatization Persistent Impurities Recrystallization->CheckPurityTLC PrepTLC->PureProduct Derivatization->PureProduct

References

Technical Support Center: Optimizing Yield for 2-Bromo-3-methylbenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-methylbenzofuran. The following information is designed to help optimize reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed two-step synthetic route is the preparation of 3-methylbenzofuran followed by its regioselective bromination at the C2 position. The initial synthesis of 3-methylbenzofuran is typically achieved through the reaction of o-cresol with chloroacetone, followed by an intramolecular cyclization. The subsequent bromination is an electrophilic aromatic substitution.

Q2: What are the critical parameters for optimizing the yield of 3-methylbenzofuran in the first step?

A2: The key to a high yield of 3-methylbenzofuran lies in the efficient formation of the intermediate, o-cresoxyacetone, and its subsequent acid-catalyzed cyclization. Important parameters to control include the reaction temperature, the choice of base for the initial etherification, and the concentration of the acid catalyst for the cyclization.

Q3: How can I achieve regioselective bromination at the C2 position of 3-methylbenzofuran?

A3: Achieving high regioselectivity for C2 bromination requires careful selection of the brominating agent and reaction conditions to prevent side reactions, such as bromination of the methyl group or the benzene ring. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile at room temperature is a common strategy to favor electrophilic substitution on the furan ring. The use of molecular bromine (Br₂) can also be effective, but may require more stringent control of stoichiometry and temperature to avoid over-bromination.

Q4: What are the common side products in the synthesis of this compound?

A4: In the synthesis of 3-methylbenzofuran, potential side products include unreacted starting materials and polymers. During the bromination step, possible side products are 2,5-dibromo-3-methylbenzofuran, 2,7-dibromo-3-methylbenzofuran, and 3-(bromomethyl)-2-bromobenzofuran, which results from radical bromination of the methyl group.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate, is generally effective in separating the desired product from starting materials, isomers, and other byproducts. Recrystallization from a suitable solvent can be employed for further purification if the product is a solid at room temperature.

Troubleshooting Guides

Problem 1: Low Yield of 3-Methylbenzofuran
Symptom Possible Cause Suggested Solution
Low conversion of o-cresol Incomplete initial etherification reaction.Ensure an appropriate base (e.g., K₂CO₃, NaH) is used in sufficient quantity to deprotonate the phenol. Optimize the reaction time and temperature.
Low reactivity of chloroacetone.Use freshly distilled chloroacetone. Consider using a more reactive alkylating agent if necessary, though this may require further optimization.
Formation of multiple unidentified byproducts Polymerization or side reactions during cyclization.Control the temperature of the cyclization step carefully. Add the acid catalyst slowly and at a lower temperature. Use a milder acid catalyst or a lower concentration.
Presence of impurities in starting materials.Ensure the purity of o-cresol and chloroacetone through distillation or other appropriate purification methods before use.
Incomplete cyclization of o-cresoxyacetone Insufficient acid catalyst or reaction time.Increase the amount of acid catalyst (e.g., H₂SO₄, PPA) or prolong the reaction time. Monitor the reaction progress by TLC.
Problem 2: Poor Regioselectivity in the Bromination of 3-Methylbenzofuran
Symptom Possible Cause Suggested Solution
Formation of significant amounts of dibrominated products (e.g., 2,5-dibromo-3-methylbenzofuran) Excess brominating agent or harsh reaction conditions.Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent (NBS or Br₂). Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Presence of 3-(bromomethyl)-2-bromobenzofuran Radical bromination of the methyl group.Avoid radical initiators (like AIBN or UV light) when using NBS. Perform the reaction in the dark. Use a polar solvent like acetonitrile which favors ionic pathways.
Bromination on the benzene ring Reaction conditions favoring substitution on the more electron-rich benzene ring.Use milder brominating conditions. The furan ring is generally more activated towards electrophilic substitution, so this is less common but can occur with highly activating substituents on the benzene ring or with very reactive brominating species.
Low conversion of 3-methylbenzofuran Insufficiently reactive brominating agent or conditions.If using NBS, consider adding a catalytic amount of a mild Lewis acid. If using Br₂, ensure the reaction is not overly dilute.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylbenzofuran

This procedure involves the reaction of o-cresol with chloroacetone to form o-cresoxyacetone, followed by an acid-catalyzed intramolecular cyclization.

Materials:

  • o-cresol

  • Chloroacetone

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sulfuric acid (concentrated) or Polyphosphoric acid (PPA)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of o-cresol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).

  • To this suspension, add chloroacetone (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude o-cresoxyacetone.

  • To the crude o-cresoxyacetone, add polyphosphoric acid (PPA) or concentrated sulfuric acid slowly at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to 80-100 °C for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it onto ice-water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-methylbenzofuran.

Quantitative Data for 3-Methylbenzofuran Synthesis:

ParameterCondition 1Condition 2
Base K₂CO₃NaH
Solvent AcetoneDMF
Cyclization Agent H₂SO₄PPA
Temperature (°C) Reflux / 100RT / 120
Reaction Time (h) 24 / 312 / 2
Typical Yield (%) 75-8580-90
Protocol 2: Synthesis of this compound

This procedure details the regioselective bromination of 3-methylbenzofuran at the C2 position using N-Bromosuccinimide (NBS).

Materials:

  • 3-Methylbenzofuran

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium thiosulfate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-methylbenzofuran (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask protected from light.

  • Add N-Bromosuccinimide (1.05 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated sodium thiosulfate solution.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield this compound.

Quantitative Data for this compound Synthesis:

ParameterCondition 1 (NBS)Condition 2 (Br₂)
Brominating Agent NBSBr₂
Solvent AcetonitrileDichloromethane
Temperature (°C) 250 to 25
Reaction Time (h) 2-61-3
Typical Yield (%) 80-9075-85
Observed Side Products Minor amounts of dibrominated productsHigher potential for over-bromination if not controlled

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Methylbenzofuran cluster_step2 Step 2: Bromination o-Cresol o-Cresol Etherification Etherification o-Cresol->Etherification Chloroacetone Chloroacetone Chloroacetone->Etherification o-Cresoxyacetone o-Cresoxyacetone Etherification->o-Cresoxyacetone Base (e.g., K2CO3) Cyclization Cyclization o-Cresoxyacetone->Cyclization Acid (e.g., H2SO4) 3-Methylbenzofuran 3-Methylbenzofuran Cyclization->3-Methylbenzofuran 3-Methylbenzofuran_start 3-Methylbenzofuran Electrophilic_Substitution Electrophilic_Substitution 3-Methylbenzofuran_start->Electrophilic_Substitution Brominating_Agent NBS or Br2 Brominating_Agent->Electrophilic_Substitution This compound This compound Electrophilic_Substitution->this compound Solvent (e.g., CH3CN)

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Poor_Purity Poor Purity? Low_Yield->Poor_Purity No Check_Starting_Materials Check Purity of Starting Materials Low_Yield->Check_Starting_Materials Yes Optimize_Purification Optimize Purification (Chromatography, Recrystallization) Poor_Purity->Optimize_Purification Yes Successful_Synthesis Successful Synthesis Poor_Purity->Successful_Synthesis No Optimize_Reaction_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Starting_Materials->Optimize_Reaction_Conditions Optimize_Reaction_Conditions->Poor_Purity Analyze_Byproducts Analyze Byproducts (NMR, MS) to Identify Side Reactions Optimize_Purification->Analyze_Byproducts Analyze_Byproducts->Optimize_Reaction_Conditions

Caption: General troubleshooting workflow for synthesis optimization.

Reaction_Pathway cluster_mechanism Proposed Reaction Pathway o-cresol o-Cresol o-cresoxyacetone o-Cresoxyacetone o-cresol->o-cresoxyacetone + Chloroacetone (Williamson Ether Synthesis) protonated_carbonyl Protonated Carbonyl Intermediate o-cresoxyacetone->protonated_carbonyl + H+ cyclized_intermediate Cyclized Intermediate protonated_carbonyl->cyclized_intermediate Intramolecular Electrophilic Attack 3-methylbenzofuran 3-Methylbenzofuran cyclized_intermediate->3-methylbenzofuran - H2O bromonium_ion Bromonium Ion Intermediate 3-methylbenzofuran->bromonium_ion + Br+ This compound This compound bromonium_ion->this compound - H+

Caption: Proposed reaction pathway for this compound synthesis.

Removal of impurities from 2-Bromo-3-methylbenzofuran reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Bromo-3-methylbenzofuran. Our aim is to help you identify and resolve common impurities and purification challenges encountered during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem 1: Low yield of the desired this compound product.

Potential CauseSuggested Solution
Incomplete Reaction - Ensure the reaction has gone to completion by monitoring with TLC or GC-MS. - If starting material (3-methylbenzofuran) is still present, consider extending the reaction time or slightly increasing the molar equivalent of the brominating agent.
Suboptimal Reaction Temperature - For electrophilic aromatic bromination, ensure the temperature is appropriate for the chosen brominating agent (e.g., Br₂ in a suitable solvent may require cooling to control reactivity).
Degradation of Product - Benzofurans can be sensitive to strong acids. Ensure the work-up procedure is not overly acidic and is performed promptly.
Loss during Work-up/Purification - Minimize the number of transfer steps. - Ensure the chosen extraction solvent is appropriate and that extractions are performed multiple times to ensure complete recovery. - Optimize column chromatography conditions to prevent product loss on the column.

Problem 2: Presence of significant amounts of unreacted 3-methylbenzofuran in the crude product.

Potential CauseSuggested Solution
Insufficient Brominating Agent - Carefully check the stoichiometry of the reaction. Ensure at least one full equivalent of the brominating agent (e.g., NBS or Br₂) is used.
Reaction Time Too Short - Monitor the reaction progress using TLC or GC-MS. Extend the reaction time until the starting material is consumed.
Low Reaction Temperature - If the reaction is sluggish, a modest increase in temperature may be necessary. However, be cautious as this can also lead to side products.

Problem 3: Identification of an unexpected isomer in the product mixture.

Based on the electrophilic nature of bromination on the benzofuran ring, the most likely isomeric impurity is 3-bromo-2-methylbenzofuran .

Impurity StructureIdentificationPurification Method
3-bromo-2-methylbenzofuran - Characterized by a different fragmentation pattern in GC-MS compared to the desired product. - 1H NMR will show a singlet for the C2-H, which will be absent in the desired product. The methyl group signal will also have a different chemical shift.- Column Chromatography: This isomer may have a slightly different polarity. A carefully run column with a shallow gradient of a polar solvent in a non-polar solvent (e.g., 0-5% ethyl acetate in hexanes) should allow for separation. - Recrystallization: If the isomeric impurity is present in a small amount, recrystallization may enrich the desired product in the crystalline solid or the mother liquor.

Problem 4: Presence of di-brominated or other over-brominated impurities.

Over-bromination can occur if an excess of the brominating agent is used or if the reaction conditions are too harsh. Likely impurities include various isomers of dibromo-3-methylbenzofuran .

Impurity StructureIdentificationPurification Method
Dibromo-3-methylbenzofuran Isomers - Higher molecular weight peaks in GC-MS. - More complex aromatic region in the 1H NMR spectrum.- Column Chromatography: These impurities are typically less polar than the mono-brominated product. They will likely elute earlier from a normal-phase silica gel column. - Recrystallization: Careful selection of a recrystallization solvent may allow for the selective crystallization of the desired mono-bromo product, leaving the more soluble di-bromo impurities in the mother liquor.

Problem 5: Evidence of side-chain bromination.

Side-chain bromination can occur, particularly when using N-bromosuccinimide (NBS) with a radical initiator or under photochemical conditions, leading to the formation of 2-bromo-3-(bromomethyl)benzofuran .

Impurity StructureIdentificationPurification Method
2-bromo-3-(bromomethyl)benzofuran - A characteristic singlet in the 1H NMR spectrum around 4.5-5.0 ppm corresponding to the -CH₂Br protons. - A significantly different mass and fragmentation pattern in GC-MS.- Column Chromatography: The polarity of this compound will be different from the desired product. Separation on silica gel with an appropriate eluent system should be effective. - Chemical Quenching: If the presence of this impurity is confirmed, it may be possible to selectively react it. For example, washing the crude mixture with a mild nucleophile could potentially convert the bromomethyl group to a more easily separable derivative, although this would require careful development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound reaction?

You should anticipate the following potential impurities:

  • Unreacted Starting Material: 3-methylbenzofuran

  • Isomeric Byproduct: 3-bromo-2-methylbenzofuran

  • Over-brominated Products: Various isomers of dibromo-3-methylbenzofuran

  • Side-chain Bromination Product: 2-bromo-3-(bromomethyl)benzofuran (especially when using NBS)

Q2: How can I best monitor the progress of my reaction to minimize impurities?

Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques.

  • TLC: Use a non-polar eluent system (e.g., 95:5 hexanes:ethyl acetate) to monitor the disappearance of the starting material and the appearance of the product spot. The product will be more polar than the starting material.

  • GC-MS: This will allow you to see the relative ratios of starting material, product, and any byproducts, which can be identified by their mass-to-charge ratio.

Q3: What is a good starting point for column chromatography purification?

A good starting point for purifying crude this compound is:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Eluent: A gradient of ethyl acetate in hexanes or petroleum ether. Start with 100% hexanes and gradually increase the polarity to 2-5% ethyl acetate. The desired product should elute after any less polar impurities (like dibrominated species) and before more polar impurities.

Q4: Can I purify this compound by recrystallization?

Yes, recrystallization can be an effective method, especially for removing smaller amounts of impurities. A good approach is to use a solvent system where the compound is soluble when hot but sparingly soluble when cold.

  • Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol) and solvent pairs (e.g., hexanes/ethyl acetate, hexanes/dichloromethane).

  • Procedure: Dissolve the crude material in the minimum amount of hot solvent. If using a solvent pair, dissolve in the more soluble solvent and add the less soluble solvent dropwise until turbidity appears, then reheat to clarify. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

Q5: My NMR spectrum is complex. How can I identify the impurities?

  • Compare your spectrum to a known spectrum of the starting material, 3-methylbenzofuran.

  • Look for characteristic signals of expected impurities:

    • A singlet in the aromatic region for the C2-H of the 3-bromo isomer.

    • A singlet around 4.5-5.0 ppm for the -CH₂Br of the side-chain brominated product.

    • Changes in the integration and multiplicity of the aromatic protons may indicate di-bromination.

Experimental Protocols

Protocol 1: Column Chromatography for Purification of this compound
  • Column Preparation:

    • Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure there are no air bubbles.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to a free-flowing powder.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with the non-polar solvent (e.g., 100% hexanes).

    • Collect fractions and monitor them by TLC.

    • Gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent (e.g., 1-5% ethyl acetate). This will help to elute the desired product.

    • Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a potential solvent (e.g., ethanol). If it dissolves at room temperature, it is not a good single solvent for recrystallization.

    • If it does not dissolve at room temperature, gently heat the mixture. If it dissolves when hot, it is a good candidate.

    • For a two-solvent system, dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., ethyl acetate). Add a solvent in which it is poorly soluble (e.g., hexanes) dropwise at room temperature until the solution becomes cloudy.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent (or the more soluble solvent of a pair) to dissolve the solid completely.

    • If using a two-solvent system, add the second solvent dropwise to the hot solution until it becomes slightly turbid, then add a drop or two of the first solvent to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis start 3-Methylbenzofuran + Brominating Agent reaction Bromination Reaction start->reaction crude Crude Product Mixture reaction->crude tlc TLC reaction->tlc column Column Chromatography crude->column recrystal Recrystallization column->recrystal column->tlc pure Pure this compound recrystal->pure gcms GC-MS pure->gcms nmr NMR pure->nmr

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_impurities cluster_impurities Potential Impurities cluster_solutions Purification Strategy start Analyze Crude Product (TLC, GC-MS, NMR) unreacted Unreacted Starting Material (3-Methylbenzofuran) start->unreacted isomer Isomeric Byproduct (3-Bromo-2-methylbenzofuran) start->isomer over_brominated Over-brominated Products (Dibromo-3-methylbenzofurans) start->over_brominated side_chain Side-chain Bromination (2-Bromo-3-(bromomethyl)benzofuran) start->side_chain col_chrom Column Chromatography (Gradient Elution) unreacted->col_chrom isomer->col_chrom over_brominated->col_chrom side_chain->col_chrom recrys Recrystallization (Solvent Screening) col_chrom->recrys

Caption: Troubleshooting logic for identifying and purifying common impurities.

Technical Support Center: Improving Regioselectivity in Benzofuran Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective functionalization of benzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in benzofuran functionalization?

A1: The regioselectivity of electrophilic substitution on the benzofuran ring is primarily governed by a combination of electronic and steric factors. The C2 and C3 positions of the furan ring are both electron-rich and susceptible to electrophilic attack.

  • Electronic Effects: The C3 position of benzofuran is inherently more nucleophilic than the C2 position. However, the stability of the intermediate carbocation (sigma complex) formed during the reaction plays a crucial role. Attack at the C2 position leads to a resonance-stabilized intermediate where the positive charge is delocalized onto the benzene ring, similar to a benzylic carbocation.[1] Attack at the C3 position results in an intermediate where the positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom.[1] The relative stability of these intermediates can be influenced by the nature of the electrophile and the substituents present on the benzofuran ring.

  • Steric Effects: The presence of substituents on the benzofuran ring can sterically hinder the approach of the electrophile to one of the positions, thereby favoring reaction at the less hindered site.

  • Directing Groups: The use of directing groups can effectively control the regioselectivity by coordinating to the catalyst and directing the functionalization to a specific position, often overriding the inherent reactivity of the benzofuran core.[2][3]

Q2: My reaction is giving a mixture of C2 and C3 isomers. How can I improve the selectivity for the C2 position?

A2: Obtaining a mixture of C2 and C3 isomers is a common issue. To favor C2 functionalization, consider the following strategies:

  • Catalyst and Ligand Selection: For palladium-catalyzed reactions, the choice of ligand can significantly influence the outcome. For instance, in direct arylation reactions, specific palladium catalysts can provide high C2 selectivity.[4][5]

  • Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and additives is crucial. For example, in some direct arylations of benzofuran, the use of specific solvents like hexafluoro-2-propanol (HFIP) can lead to high C2 selectivity.

  • Choice of Coupling Partner: In palladium-catalyzed arylations, using benzenesulfonyl chlorides instead of aryl halides as the coupling partner has been shown to favor C2 arylation.[6]

Q3: How can I achieve selective functionalization at the C3 position?

A3: While C2 functionalization is often kinetically favored, C3 selectivity can be achieved through several methods:

  • Directing Groups: Employing a directing group at the C2 position is a powerful strategy to direct functionalization to the C3 position. For example, a formyl or hydroxymethyl group at C2 can direct C3-arylation.[7] The 8-aminoquinoline (8-AQ) directing group has also been effectively used for C3-arylation.[6]

  • Reaction Mechanism Control: In some cases, the reaction conditions can be tuned to favor a thermodynamic product or a different reaction pathway that leads to C3 functionalization. For instance, a chalcone rearrangement strategy has been developed for the highly selective synthesis of 3-acylbenzofurans.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation

Problem: My Friedel-Crafts acylation of benzofuran is resulting in a mixture of C2, C3, and even poly-acylated products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Harsh Reaction Conditions Friedel-Crafts reactions often employ strong Lewis acids, which can lead to low regioselectivity and side reactions.[8] Try using a milder Lewis acid or a stoichiometric amount of a weaker one.[9] Consider using hexafluoro-2-propanol (HFIP) as a solvent, which can promote the reaction under milder conditions.[9]
High Reactivity of Benzofuran The electron-rich nature of the benzofuran ring makes it prone to over-acylation. Use a less reactive acylating agent or perform the reaction at a lower temperature to control the reactivity.
Lack of Directing Influence The inherent electronic properties of benzofuran can lead to mixtures.[10] Consider synthesizing a benzofuran derivative with a directing group at a specific position to guide the acylation.
Issue 2: Low Yield in Palladium-Catalyzed C-H Arylation

Problem: I am attempting a direct C-H arylation at the C2 position of my benzofuran, but the yield of the desired product is very low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Catalyst Inactivity The palladium catalyst may be inactive or poisoned. Ensure the catalyst is fresh and handled under appropriate inert conditions. Consider using a different palladium precursor or ligand. For C2 arylation, ligand-free palladium catalysis with an oxidant like TEMPO has been shown to be effective.[4]
Sub-optimal Reaction Conditions The solvent, base, or temperature may not be optimal for your specific substrate. Screen different solvents (e.g., dioxane, DCE, HFIP), bases (e.g., K₂CO₃, Cs₂CO₃), and temperatures. The addition of a copper co-catalyst can sometimes improve yields in these reactions.[5]
Poor Substrate Reactivity The electronic properties of your benzofuran or aryl halide may be hindering the reaction. Electron-donating groups on the benzofuran and electron-withdrawing groups on the aryl halide generally favor the reaction. If possible, modify your starting materials accordingly.

Quantitative Data Summary

Table 1: Regioselectivity in Palladium-Catalyzed C2-Arylation of Benzofuran

Arylating Agent Catalyst Solvent Temperature (°C) Yield (%) Regioselectivity (C2:C3) Reference
N'-Acyl ArylhydrazinesPd(OAc)₂Dioxane11075-95>99:1[4]
Triarylantimony DifluoridesPd(OAc)₂/CuCl₂1,2-DCE8060-85>99:1[5]
Aryl IodidesPd(OAc)₂HFIPRTup to 100Complete C2[11]
Arylboronic AcidsPd(OAc)₂/Cu(OAc)₂Dioxane10070-85>99:1[12]

Table 2: Regioselectivity in Friedel-Crafts Acylation of 2-Substituted Benzofurans

Acylating Agent Lewis Acid Solvent Temperature (°C) Major Isomer Yield (%) Reference
Benzoyl ChlorideAlCl₃CS₂0 - RT3-aroyl40-60[10]
Acetic AnhydrideSnCl₄BenzeneReflux3-acyl55-70[8]
4-Methoxybenzoyl chlorideTiCl₄CH₂Cl₂-78 to RT3-aroyl78[13]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C2-Arylation of Benzofuran with N'-Acyl Arylhydrazines[4]
  • Materials: Benzofuran (1.0 mmol), N'-acyl arylhydrazine (1.2 mmol), Pd(OAc)₂ (5 mol%), TEMPO (2.0 equiv.), K₂CO₃ (2.0 equiv.), and dioxane (5 mL).

  • Procedure:

    • To an oven-dried Schlenk tube, add benzofuran, N'-acyl arylhydrazine, Pd(OAc)₂, TEMPO, and K₂CO₃.

    • Evacuate and backfill the tube with argon three times.

    • Add dioxane via syringe.

    • Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired 2-arylbenzofuran.

Protocol 2: Lewis Acid-Promoted Friedel-Crafts Acylation for 3-Aroylbenzofurans[13]
  • Materials: 2-Substituted benzofuran (1.0 mmol), aroyl chloride (1.1 mmol), TiCl₄ (1.1 equiv.), and dichloromethane (10 mL).

  • Procedure:

    • Dissolve the 2-substituted benzofuran in dry dichloromethane in a flame-dried round-bottom flask under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Add the aroyl chloride dropwise.

    • Slowly add TiCl₄ to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 3-aroylbenzofuran.

Visualizations

Regioselectivity_Factors Benzofuran Benzofuran Functionalization Regioselectivity Regioselectivity (C2 vs. C3) Benzofuran->Regioselectivity Electronic Electronic Effects (Intermediate Stability) Regioselectivity->Electronic Steric Steric Hindrance Regioselectivity->Steric Directing Directing Groups Regioselectivity->Directing

Caption: Factors influencing regioselectivity in benzofuran functionalization.

C2_vs_C3_Troubleshooting Start Poor Regioselectivity (Mixture of C2/C3 isomers) Desired_C2 Desired Product: C2-isomer Start->Desired_C2 Desired_C3 Desired Product: C3-isomer Start->Desired_C3 Optimize_C2 Optimize for C2: - Catalyst/Ligand Selection - Change Coupling Partner - Adjust Solvent/Temp Desired_C2->Optimize_C2 Optimize_C3 Optimize for C3: - Use C2-Directing Group - Control Reaction Mechanism (e.g., Chalcone Rearrangement) Desired_C3->Optimize_C3 Product_C2 Selective C2-Functionalization Optimize_C2->Product_C2 Product_C3 Selective C3-Functionalization Optimize_C3->Product_C3

Caption: Troubleshooting workflow for improving C2/C3 selectivity.

Pd_Catalyzed_Arylation_Workflow Start Start: Benzofuran + Arylating Agent Reaction_Setup Reaction Setup Add Benzofuran Add Arylating Agent Add Pd Catalyst & Ligand Add Base & Solvent Start->Reaction_Setup Reaction_Conditions Reaction Conditions Inert Atmosphere (Argon) Heat to specified temperature Stir for specified time Reaction_Setup->Reaction_Conditions Workup Workup Cool to RT Filter through Celite Concentrate Reaction_Conditions->Workup Purification Purification Column Chromatography Workup->Purification Product Product: Arylated Benzofuran Purification->Product

Caption: General experimental workflow for Pd-catalyzed C-H arylation.

References

Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving sterically hindered substrates.

Troubleshooting Guide

Question: My Suzuki coupling reaction with a sterically hindered aryl halide and/or boronic acid is giving a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in Suzuki couplings with sterically hindered substrates are a common issue and can stem from several factors. The primary reason is the decreased reaction rate due to the steric hindrance around the reaction centers, which impedes the crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Here is a systematic approach to troubleshoot and optimize your reaction:

1. Catalyst and Ligand Selection: This is the most critical factor for a successful reaction with hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.

  • Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide. They also accelerate the reductive elimination step.

    • Bulky Phosphine Ligands (Buchwald Ligands): SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1]

    • N-Heterocyclic Carbene (NHC) Ligands: These have shown high efficacy, even with tetra-ortho-substituted biaryls.[2]

    • Specialized Ligands: For particularly challenging couplings, consider specialized ligands like BI-DIME or AntPhos.[3][4]

2. Base Selection: The choice of base is crucial and can significantly impact the reaction rate and yield. The base activates the boronic acid for transmetalation.

  • Recommendation: Use a moderately strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[2] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[5]

3. Solvent Selection: The solvent can influence the solubility of the reactants and the stability of the catalytic species.

  • Recommendation: Aprotic polar solvents or aromatic hydrocarbons are generally good choices.

    • Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are commonly used.

    • Aromatic Solvents: Toluene and xylene are effective, especially for higher temperature reactions.[6]

    • Polar Aprotic Solvents: In some cases, solvents like DMF can be beneficial, but their effects can be complex and system-dependent.[7][8]

4. Temperature and Reaction Time: Sterically hindered couplings often require more forcing conditions.

  • Recommendation: Increase the reaction temperature. If the reaction is slow at 80 °C, try increasing it to 100-110 °C or even higher if the solvent allows. Monitor the reaction over a longer period (e.g., 24 hours) as these reactions can be sluggish. Microwave irradiation can also be used to accelerate the reaction.[2]

5. Substrate-Related Issues:

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, especially with hindered and electron-rich boronic acids.[9]

    • Troubleshooting:

      • Use a 1.5 to 2-fold excess of the boronic acid.[6]

      • Use the corresponding boronic ester (e.g., a pinacol ester) as they are often more stable.

      • Protect the boronic acid as a diethanolamine complex, which is more stable and can be used directly in the coupling reaction.[10]

  • Poor Solubility: If your substrate is not dissolving, the reaction will be slow or may not proceed at all.[11]

    • Troubleshooting:

      • Choose a solvent in which your substrates are more soluble.

      • Slightly increasing the temperature might help with solubility.

The following flowchart provides a logical workflow for troubleshooting low-yield Suzuki couplings with sterically hindered substrates.

Troubleshooting_Workflow start Low Yield in Hindered Suzuki Coupling catalyst Optimize Catalyst & Ligand (Bulky Phosphines, NHCs) start->catalyst base Optimize Base (K3PO4, Cs2CO3, t-BuOK) catalyst->base If still low yield solvent Optimize Solvent (Dioxane, Toluene, Xylene) base->solvent If still low yield conditions Adjust Reaction Conditions (Increase Temp, Time) solvent->conditions If still low yield substrate Address Substrate Issues (Excess Boronic Acid, Boronic Esters) conditions->substrate If still low yield success Improved Yield substrate->success Problem Solved

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a side product from the reduction of my aryl bromide. What causes this and how can I prevent it?

A1: The reduction of the aryl bromide to the corresponding arene is a known side reaction, particularly with electron-rich or sterically hindered aryl bromides. This can occur through a competing β-hydride elimination pathway if an appropriate β-hydrogen is present in the palladium-alkyl intermediate, or through other decomposition pathways of the catalyst. To minimize this side reaction, focus on optimizing the ligand and reaction conditions to favor the desired cross-coupling pathway. The use of bulky biarylphosphine ligands has been shown to suppress this side reaction.[6]

Q2: Can I use aryl chlorides for Suzuki coupling with hindered substrates?

A2: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[12] To successfully couple hindered aryl chlorides, you will likely need a highly active catalyst system. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or specific NHC-palladium complexes is often necessary to achieve good yields with these less reactive electrophiles.[1][13]

Q3: My boronic acid is unstable under the reaction conditions, leading to protodeboronation. What are my options?

A3: Protodeboronation is a common challenge, especially with electron-rich or sterically hindered boronic acids.[9] Here are several strategies to overcome this issue:

  • Use an Excess of Boronic Acid: Employing 1.5 to 2 equivalents of the boronic acid can help drive the reaction to completion despite some decomposition.[6]

  • Switch to a Boronic Ester: Pinacol esters of boronic acids are generally more stable to protodeboronation and are excellent coupling partners.

  • Use MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, minimizing its decomposition.

  • Use a Weaker Base or Anhydrous Conditions: In some cases, using a weaker base like KF or ensuring strictly anhydrous conditions can reduce the rate of protodeboronation.[11]

Q4: What is the best palladium precursor for these reactions?

A4: While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are the most common and effective precursors.[14] The choice of the palladium precursor is generally less critical than the choice of the ligand, as the active Pd(0) catalyst is formed in situ.

Data Presentation: Ligand and Base Effects on Yield

The following tables summarize the impact of different ligands and bases on the yield of Suzuki coupling reactions with sterically hindered substrates, based on published data.

Table 1: Effect of Different Ligands on the Coupling of 2-Bromo-1,3,5-trimethylbenzene with Mesitylboronic Acid

EntryLigandYield (%)
1PPh₃<5
2PCy₃<5
3Buchwald Ligand 1a9
4Phenanthrene-based Ligand 3a91

Reaction Conditions: 4 mol% Pd, 8 mol% Ligand, K₃PO₄, Toluene, 100 °C, 24 h. Data synthesized from literature.[6]

Table 2: Optimization of Base for the Coupling of 2-(Trifluoromethoxy)phenylboronic acid with 2-bromo-1,3-dichloro-5-nitrobenzene

EntryBaseYield (%)
1K₂CO₃85
2Cs₂CO₃71
3NaOH50
4K₃PO₄80

Reaction Conditions: Pd₂(dba)₃, Ligand L1, THF, 60 °C, 1 h. Data adapted from Sun et al.[14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid using a Buchwald Ligand

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • Hindered aryl bromide

  • Hindered boronic acid

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the bulky phosphine ligand (0.04 mmol, 4 mol%).

  • Add the hindered aryl bromide (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add the anhydrous solvent (5 mL).

  • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling of a Hindered Aryl Chloride with a Boronic Acid using an NHC Catalyst

Materials:

  • (NHC)Pd precatalyst (e.g., PEPPSI-IPr)

  • Potassium tert-butoxide (t-BuOK)

  • Hindered aryl chloride

  • Boronic acid

  • Anhydrous dioxane

  • Microwave reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a microwave reaction vial under an inert atmosphere, add the (NHC)Pd precatalyst (0.01 mmol, 1 mol%).

  • Add the hindered aryl chloride (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and t-BuOK (1.5 mmol, 1.5 equiv).

  • Add anhydrous dioxane (4 mL).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction to the desired temperature (e.g., 120 °C) for the specified time (e.g., 30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, which can be hindered by bulky substrates.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl R1-Pd(II)L2-X Pd0->PdII_Aryl R1-X Transmetalation Transmetalation PdII_Diaryl R1-Pd(II)L2-R2 PdII_Aryl->PdII_Diaryl [R2B(OH)3]- PdII_Diaryl->Pd0 R1-R2 RedElim Reductive Elimination Product R1-R2 PdII_Diaryl->Product ArylHalide R1-X ArylHalide->Pd0 BoronicAcid R2-B(OH)2 + Base BoronicAcid->PdII_Aryl

Caption: The Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Overcoming Low Reactivity of Aryl Chlorides in Heck Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, detailed experimental protocols, and comparative data to overcome the challenges associated with the low reactivity of aryl chlorides in the Mizoroki-Heck reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my Heck reaction with an aryl chloride failing or giving very low yields?

A1: The low reactivity of aryl chlorides is primarily due to the strength of the C-Cl bond, which makes the initial oxidative addition to the Palladium(0) catalyst the rate-limiting step.[1] Several factors could be contributing to a failed reaction:

  • Inactive Catalyst System: Traditional palladium catalysts like Pd(OAc)₂ with simple phosphine ligands (e.g., PPh₃) are often ineffective for aryl chlorides unless the aryl ring is activated with electron-withdrawing groups.[1]

  • Inappropriate Ligand Choice: The ligand is crucial for activating the C-Cl bond. Bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs) are generally required to promote oxidative addition.[1]

  • Sub-optimal Reaction Conditions: High temperatures are often necessary to activate aryl chlorides, but this can also lead to catalyst decomposition.[1] The choice of base and solvent is also critical.

  • Electron-Rich Aryl Chloride: Aryl chlorides with electron-donating groups are particularly unreactive and require highly active catalyst systems.

Q2: My reaction is not going to completion, and I observe starting material alongside some product. What should I do?

A2: Incomplete conversion is a common issue. Here are several strategies to improve the reaction yield:

  • Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can be beneficial, especially during initial screening.[2]

  • Change the Ligand: If you are using a standard phosphine ligand, switch to a more electron-rich and bulky ligand such as a biarylphosphine (e.g., XPhos) or an N-heterocyclic carbene (NHC). These ligands enhance the electron density on the palladium center, facilitating the oxidative addition of the aryl chloride.[2]

  • Elevate the Temperature: Aryl chloride activation often requires higher temperatures, typically in the range of 100-140 °C.[3] Consider switching to a higher-boiling solvent like NMP, DMAc, or using microwave irradiation to safely reach higher temperatures.[4]

  • Add a Phase-Transfer Catalyst (PTC): Under "Jeffery conditions," the addition of a tetraalkylammonium salt, such as tetrabutylammonium bromide (TBAB), can significantly accelerate the reaction, even at lower temperatures, particularly when using insoluble inorganic bases.[1][3]

Q3: I'm observing the formation of homocoupled biaryl products instead of my desired Heck product. How can I suppress this side reaction?

A3: Biaryl homocoupling is a known side reaction. To minimize it:

  • Adjust the Ligand-to-Palladium Ratio: A high ligand-to-palladium ratio can sometimes shut down the desired Heck reaction.[2] Experiment with ratios between 1:1 and 2:1.

  • Ensure Anhydrous and Oxygen-Free Conditions: While some modern protocols are robust, performing the reaction under an inert atmosphere (Nitrogen or Argon) and using dry solvents can minimize side reactions and catalyst decomposition.

  • Re-evaluate the Base: The choice of base can influence side reactions. If using a strong base, consider switching to a weaker inorganic base like K₂CO₃ or an organic base like triethylamine.

Q4: How do I choose the right catalyst system for my specific aryl chloride?

A4: The choice depends on the electronic nature of your aryl chloride:

  • Electron-Poor/Activated Aryl Chlorides (e.g., 4-chlorobenzonitrile): These are the "easiest" aryl chlorides to work with and may react under relatively mild conditions with less specialized ligands.

  • Unactivated Aryl Chlorides (e.g., chlorobenzene): These require more robust catalyst systems. Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, cataCXium® A) or NHC ligands are highly recommended.[5]

  • Electron-Rich/Deactivated Aryl Chlorides (e.g., 4-chloroanisole): These are the most challenging substrates. The use of highly active palladacycle pre-catalysts or specialized NHC-Pd complexes may be necessary. High temperatures and the addition of a PTC are often required.

Data Presentation: Comparison of Catalyst Systems

The following tables summarize quantitative data for various successful Heck reactions involving aryl chlorides.

Table 1: Heck Coupling of Various Aryl Chlorides with Styrene

Aryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
ChlorobenzenePd(OAc)₂ (1)P(t-Bu)₃ (2)Cs₂CO₃Dioxane1002498[6]
4-ChloroacetophenonePdCl₂(NHC) (1)-K₂CO₃DMA1401096[7]
4-ChlorotoluenePd₂(dba)₃ (0.5)XPhos (1.2)K₃PO₄t-AmylOH1101895N/A
4-ChloroanisolePd(OAc)₂ (1)P(t-Bu)₃ (2)Cs₂CO₃Dioxane1002485[6]
2-ChlorotoluenePd(OAc)₂ (1)P(t-Bu)₃ (2)Cs₂CO₃Dioxane1002491[6]

Table 2: Performance of Different Ligand Types in the Heck Reaction of Chlorobenzene and Styrene

Ligand TypeLigandCatalystBaseSolventTemp (°C)Yield (%)TON (Turnover Number)Reference
Monodentate PhosphineP(t-Bu)₃Pd(OAc)₂Cs₂CO₃Dioxane10098~98[6]
Biaryl PhosphineXPhosPd₂(dba)₃K₃PO₄t-AmylOH110>95>190N/A
N-Heterocyclic CarbeneIPrPd(OAc)₂K₂CO₃DMA140~90~90[7]
PalladacycleHerrmann's Catalyst-NaOAcNMP14085~85[4]

Key Experimental Protocols

Protocol 1: General Procedure for Heck Reaction of Aryl Chlorides using a Bulky Phosphine Ligand

This protocol is adapted from a general method for coupling aryl chlorides under mild conditions.[8]

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 1 mol%), the phosphine ligand (e.g., DavePhos, 0.04 mmol, 2 mol%), and the base (e.g., n-Bu₄N⁺OAc⁻, 3.0 mmol).

  • Reagent Addition: Add the aryl chloride (2.0 mmol) and the olefin (e.g., styrene, 2.4 mmol) to the tube, followed by the solvent (e.g., DMAc, 4 mL).

  • Reaction: Seal the tube and place it in a preheated oil bath at 80-120 °C. Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

Protocol 2: Heck Reaction of an Activated Aryl Chloride with an NHC-Palladium Complex

This procedure is based on the coupling of aryl halides with methyl acrylate using a bis-NHC palladium complex.[7]

  • Reaction Setup: In a three-neck round-bottom flask under a nitrogen atmosphere, combine the NHC-Pd complex (0.0013 mmol, 0.1 mol%), the activated aryl chloride (e.g., 4-chlorobenzonitrile, 1.3 mmol), and the base (e.g., Na₂CO₃, 2.6 mmol).

  • Reagent Addition: Add methyl acrylate (1.95 mmol) and the solvent (DMA, 1 mL).

  • Reaction: Heat the mixture to 140 °C and stir for 10-15 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash chromatography to yield the final product.

Visualizations

Catalytic Cycle and Key Challenges

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction and highlights the critical, high-energy oxidative addition step for aryl chlorides.

Heck_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Rate-Limiting for Ar-Cl) pd0->oa + Ar-Cl pd2 Ar-Pd(II)(L)₂-Cl oa->pd2 olefin_coord Olefin Coordination pd2->olefin_coord + Olefin - Ligand insertion_complex π-Complex olefin_coord->insertion_complex migratory_insertion Syn-Migratory Insertion insertion_complex->migratory_insertion alkyl_pd σ-Alkyl-Pd(II) Complex migratory_insertion->alkyl_pd beta_hydride Syn-β-Hydride Elimination alkyl_pd->beta_hydride product_complex [Product-Pd(II)-H] Complex beta_hydride->product_complex Product Release reductive_elim Reductive Elimination (Base-Assisted) product_complex->reductive_elim + Base reductive_elim->pd0 - Base·HCl

Heck catalytic cycle for aryl chlorides.
Troubleshooting Workflow

This decision tree provides a logical workflow for troubleshooting a low-yielding or failed Heck reaction with an aryl chloride.

Troubleshooting_Workflow start Problem: Low or No Yield check_catalyst Is the catalyst system appropriate for Ar-Cl? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes sol_ligand Solution: Use bulky, electron-rich ligand (e.g., P(t-Bu)₃, NHC) check_catalyst->sol_ligand No check_substrate Is the Ar-Cl electron-rich? check_conditions->check_substrate Yes sol_temp Solution: Increase temperature (120-140°C) or use microwave check_conditions->sol_temp No (Temp?) sol_base Solution: Change base (e.g., Cs₂CO₃) or add PTC (TBAB) check_conditions->sol_base No (Base/Additive?) check_substrate->start No, re-evaluate overall strategy sol_loading Solution: Increase catalyst loading to 3-5 mol% check_substrate->sol_loading Yes sol_temp->check_conditions sol_base->check_conditions Ligand_Selection arcl_type Aryl Chloride Substrate electron_poor Electron-Poor (e.g., -CN, -Ac, -NO₂) arcl_type->electron_poor unactivated Unactivated (e.g., -H, -Alkyl) arcl_type->unactivated electron_rich Electron-Rich (e.g., -OMe, -NMe₂) arcl_type->electron_rich ligand_moderate Recommended: Standard Bulky Phosphines (e.g., P(o-tol)₃) electron_poor->ligand_moderate req_strong_donor Requires Strong σ-Donating Ligand unactivated->req_strong_donor req_very_strong_donor Requires Very Strong σ-Donating & Bulky Ligand electron_rich->req_very_strong_donor ligand_strong Recommended: Bulky Biaryl Phosphines (XPhos, SPhos) or NHCs (IPr, IMes) req_strong_donor->ligand_strong ligand_very_strong Recommended: Highly Active Palladacycles or specialized NHCs. Consider high temp & PTC. req_very_strong_donor->ligand_very_strong

References

Degradation pathways of 2-Bromo-3-methylbenzofuran under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-bromo-3-methylbenzofuran under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound in an acidic medium?

Under acidic conditions, the most probable degradation pathway for this compound involves an acid-catalyzed ring-opening of the furan moiety.[1][2] The reaction is initiated by the protonation of the benzofuran ring system. Due to the enamine-like character of the furan ring within the benzofuran structure, protonation is likely to occur at the C3 position, influenced by the methyl group.[3] This leads to the formation of a carbocation intermediate, which is then attacked by a nucleophile (e.g., water), resulting in the cleavage of the C2-O bond and the formation of a substituted phenolic compound.

Q2: What are the likely degradation products I should be looking for?

The primary degradation product is expected to be a substituted phenol. Specifically, the acid-catalyzed hydrolysis would likely yield 1-(2-hydroxyphenyl)-1-propanone. Depending on the reaction conditions, further reactions or rearrangements could occur. It is also possible to observe the formation of other minor byproducts resulting from alternative reaction pathways or secondary degradation of the primary product.

Q3: My reaction seems to be very slow or not proceeding at all. What are the possible reasons and solutions?

Several factors could contribute to a slow or incomplete reaction:

  • Insufficient Acid Concentration: The concentration of the acid catalyst is crucial. If the pH is not low enough, the initial protonation step will not occur efficiently.

    • Solution: Gradually increase the acid concentration while monitoring the reaction progress. Ensure the chosen acid is strong enough to facilitate the reaction.

  • Low Temperature: The reaction may have a significant activation energy barrier.

    • Solution: Increase the reaction temperature in controlled increments. It is advisable to perform initial experiments at a range of temperatures to determine the optimal condition.

  • Solvent Effects: The choice of solvent can influence the stability of the protonated intermediate and the overall reaction rate.

    • Solution: If using a non-polar solvent, consider switching to a more polar protic solvent that can better solvate the ionic intermediates.

Q4: I am observing multiple unexpected peaks in my HPLC/GC-MS analysis. How can I identify these byproducts?

The presence of multiple peaks suggests the formation of side products or isomers.

  • Plausible Side Reactions: Consider the possibility of acid-catalyzed rearrangements or further reactions of the initial degradation product. For example, the phenolic product could undergo further electrophilic substitution or other acid-mediated transformations.

  • Characterization Techniques: To identify these unknowns, it is recommended to isolate the major byproducts using preparative chromatography (e.g., preparative HPLC or column chromatography). The isolated compounds can then be characterized using spectroscopic methods such as NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and FT-IR.

Q5: How can I quantify the degradation of this compound and the formation of its products?

Quantitative analysis can be achieved using chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method with a suitable column (e.g., C18) and a mobile phase that provides good separation of the starting material and the expected products. Use a UV detector set to a wavelength where all compounds of interest have significant absorbance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compounds are thermally stable and volatile, GC-MS can be an excellent tool for both separation and identification.

  • Calibration Curves: For accurate quantification, prepare calibration curves for the starting material (this compound) and, if possible, for the synthesized primary degradation product. This will allow for the conversion of peak areas to concentrations.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent reaction rates between batches. Variation in the purity of the starting material or reagents.Ensure the purity of this compound is consistent across experiments. Use fresh, high-purity acids and solvents.
Inaccurate control of reaction temperature.Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat) to maintain a stable temperature.
Formation of a dark-colored, tar-like substance. Polymerization or extensive decomposition at elevated temperatures or high acid concentrations.Reduce the reaction temperature and/or the acid concentration. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Difficulty in isolating the degradation product. The product may be unstable under the workup conditions.Neutralize the reaction mixture carefully at a low temperature before extraction. If the product is water-soluble, consider alternative extraction solvents or techniques like solid-phase extraction (SPE).
Poor resolution in HPLC analysis. Inappropriate mobile phase composition or column type.Optimize the HPLC method by adjusting the mobile phase gradient, pH, or solvent composition. Try a different type of stationary phase if necessary.

Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate how experimental results on the degradation of this compound could be structured.

Table 1: Effect of pH on the Degradation of this compound at 50°C.

Time (hours)% Degradation at pH 1% Degradation at pH 2% Degradation at pH 3
125102
245185
4753510
8956022
24>998540

Table 2: Product Distribution at >95% Degradation of this compound at pH 1 and 50°C.

Product Structure Relative % Yield (Hypothetical)
1-(2-hydroxyphenyl)-1-propanone85
Unidentified Product 1-10
Other Minor Byproducts-5

Experimental Protocols

Protocol 1: Study of Acid-Catalyzed Degradation Kinetics

  • Materials and Reagents:

    • This compound (>98% purity)

    • Hydrochloric acid (HCl), analytical grade

    • Methanol (HPLC grade)

    • Deionized water

    • Sodium bicarbonate (for quenching)

    • Ethyl acetate (for extraction)

    • Anhydrous sodium sulfate

  • Equipment:

    • Temperature-controlled reaction block or oil bath

    • Reaction vials with magnetic stir bars

    • HPLC system with a C18 column and UV detector

    • pH meter

  • Procedure:

    • Prepare acidic solutions of desired pH (e.g., pH 1, 2, and 3) using HCl and deionized water.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

    • Add a precise volume of the stock solution to the pre-heated acidic solutions in the reaction vials to initiate the reaction. The final concentration of the substrate should be in the low millimolar range.

    • At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution of sodium bicarbonate.

    • Extract the quenched sample with ethyl acetate.

    • Dry the organic layer with anhydrous sodium sulfate.

    • Analyze the sample by HPLC to determine the concentration of the remaining this compound and the formation of products.

    • Plot the percentage of degradation versus time to determine the reaction kinetics.

Visualizations

Hypothesized Degradation Pathway of this compound

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Degradation Product start This compound intermediate Protonated Intermediate (Carbocation at C2) start->intermediate + H⁺ (Protonation at C3) product 1-(2-hydroxyphenyl)-1-propanone intermediate->product + H₂O (Nucleophilic Attack & Ring Opening)

Caption: Proposed acid-catalyzed degradation pathway.

Experimental Workflow for Degradation Study

G A Reaction Setup (Substrate + Acidic Medium) B Incubation (Controlled Temperature) A->B Step 1 C Time-point Sampling B->C Step 2 D Quenching (e.g., with NaHCO₃) C->D Step 3 E Extraction D->E Step 4 F Analysis (HPLC, GC-MS) E->F Step 5 G Data Interpretation (Kinetics, Product ID) F->G Step 6

Caption: General experimental workflow.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Benzofurans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions of benzofurans.

Troubleshooting Guides

This section addresses common issues observed during the cross-coupling of benzofurans, with a focus on identifying and mitigating catalyst deactivation.

Issue 1: Low or No Product Yield

Potential Cause: Complete or significant deactivation of the palladium catalyst.

Troubleshooting Steps:

  • Verify Catalyst Activity: Ensure the active Pd(0) species is being generated. Modern precatalysts like G3 palladacycles are often more reliable than traditional sources.[1] If using a Pd(II) source, pre-activation may be necessary.

  • Inspect Reagents for Impurities: Starting materials, particularly the benzofuran substrate or organometallic reagent, may contain impurities that act as catalyst poisons. Elemental sulfur, for instance, has been identified as a potent catalyst poison in Suzuki reactions.[2] Purification of all reagents is recommended.

  • Optimize Ligand Choice: The supporting ligand plays a crucial role in stabilizing the catalyst.[3] For benzofuran couplings, bulky and electron-rich phosphine ligands can enhance catalyst stability and activity.[4][5] Consider screening different ligands to find the optimal one for your specific substrate.

  • Degas Solvents and Reagents Thoroughly: Oxygen can lead to the oxidation of phosphine ligands and the palladium center, causing catalyst deactivation. Ensure all solvents and liquid reagents are properly degassed.

  • Check for Homocoupling: The formation of homocoupled products (e.g., R¹-R¹ from R¹-X) suggests that the transmetalation step is slow or inhibited, which can lead to catalyst decomposition pathways.[6]

Issue 2: Inconsistent Reaction Rates or Stalled Reactions

Potential Cause: Gradual catalyst deactivation during the reaction.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use techniques like TLC, GC, or LC-MS to monitor the reaction progress. A reaction that starts well but then slows down or stops is a classic sign of catalyst deactivation.

  • Consider Catalyst Loading: While lower catalyst loadings are desirable, they can be more susceptible to deactivation by trace impurities.[7] A modest increase in catalyst loading might overcome this issue.

  • Evaluate Base and Solvent Effects: The choice of base and solvent can significantly impact catalyst stability. For instance, in Suzuki-Miyaura reactions, the presence of water in the solvent system can sometimes be beneficial.[8][9][10][11][12] However, excess water can also lead to unwanted side reactions.

  • Investigate Ligand Degradation: Phosphine-based ligands can be prone to oxidation or P-C bond cleavage under certain conditions. Consider using more robust ligands, such as N-heterocyclic carbenes (NHCs), which can offer greater stability.

Issue 3: Formation of Undesired Side Products

Potential Cause: Catalyst deactivation leading to alternative reaction pathways.

Troubleshooting Steps:

  • Identify Side Products: Characterize the major side products to gain insight into the deactivation mechanism. For example, the formation of reduced arenes suggests that β-hydride elimination is a competing pathway.

  • Optimize Reaction Temperature: Higher temperatures can accelerate both the desired reaction and catalyst decomposition. Running the reaction at the lowest effective temperature can improve selectivity and catalyst longevity.

  • Re-evaluate Ligand-to-Metal Ratio: An inappropriate ligand-to-metal ratio can lead to the formation of less active or unstable catalytic species. Typically, a slight excess of the ligand is used to prevent the formation of palladium black.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of palladium catalyst deactivation in the cross-coupling of benzofurans?

A1: The primary deactivation pathways include:

  • Formation of Palladium Black (Pd(0) Agglomeration): This is a common issue where the active, soluble Pd(0) species aggregate into inactive, insoluble palladium black. This is often caused by a low ligand-to-metal ratio or the use of unstable ligands.

  • Ligand Degradation: Phosphine ligands can be oxidized by trace oxygen or undergo P-C bond cleavage.

  • Poisoning by Impurities: Functional groups on the benzofuran substrate or impurities in the reagents (e.g., sulfur compounds) can irreversibly bind to the palladium center and inhibit its catalytic activity.[2]

  • Formation of Off-Cycle, Stable Pd(II) Complexes: The catalyst can become trapped in a stable complex that does not re-enter the catalytic cycle.

Q2: How does the structure of the benzofuran substrate affect catalyst stability?

A2: The electronic and steric properties of the benzofuran can influence the reaction. Electron-rich benzofurans may coordinate more strongly to the palladium center, potentially leading to catalyst inhibition. Sterically hindered benzofurans may require more active and stable catalyst systems to achieve good yields.

Q3: What role do ligands play in preventing catalyst deactivation?

A3: Ligands are crucial for stabilizing the palladium catalyst.[3][4] Bulky, electron-donating ligands can:

  • Promote the reductive elimination step, which is often the product-forming step.

  • Prevent the aggregation of Pd(0) species.

  • Increase the electron density on the palladium center, which can facilitate oxidative addition.

  • Sterically shield the metal center from potential poisons.

Q4: Are there specific palladium precatalysts recommended for benzofuran couplings?

A4: While various palladium sources can be used, modern palladium precatalysts, such as the Buchwald G3 and G4 palladacycles, are often preferred.[1] These precatalysts are air- and moisture-stable and generate the active Pd(0) species in a controlled manner, which can lead to more reproducible results.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of 2-(4-bromophenyl)benzofuran

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂PPh₃K₂CO₃EtOH/H₂O801285[8][9][10]
2PdCl₂(PPh₃)₂-K₂CO₃EtOH/H₂O801292[8][9][10]
3Pd(PPh₃)₄-K₂CO₃EtOH/H₂O801295[8][9][10]

This table summarizes the results from a study on the synthesis of 2-arylbenzofuran derivatives, providing a comparison of different palladium catalysts.[8][9][10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-(4-bromophenyl)benzofuran: [8][9][10]

A mixture of 2-(4-bromophenyl)benzofuran (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the palladium catalyst (0.02 mmol) in a solvent mixture of EtOH/H₂O (3:1, 4 mL) is stirred at 80 °C for the specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Visualizations

Catalyst_Deactivation_Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd_Black Palladium Black (Inactive) Pd(0)L2->Pd_Black Aggregation Ligand_Oxidation Oxidized Ligand Pd(0)L2->Ligand_Oxidation Oxidation (O2) Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-M) Poisoning Catalyst Poisoning (e.g., Sulfur) Ar-Pd(II)-X->Poisoning Coordination of Poison Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Product Ar-R Reductive_Elimination->Product

Caption: Common catalyst deactivation pathways in palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst active? (e.g., use precatalyst) start->check_catalyst check_reagents Are reagents pure? check_catalyst->check_reagents Yes no_change Still Low Yield check_catalyst->no_change No optimize_ligand Is the ligand optimal? check_reagents->optimize_ligand Yes check_reagents->no_change No degas Is the system oxygen-free? optimize_ligand->degas Yes optimize_ligand->no_change No solution Reaction Optimized degas->solution Yes degas->no_change No

References

Technical Support Center: Workup Procedures for Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing product loss during the workup of benzofuran derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of benzofuran derivatives?

A1: Benzofuran itself is insoluble in water and aqueous alkaline solutions but is miscible with common organic solvents such as benzene, petroleum ether, ethanol, and ether.[1] The solubility of substituted benzofurans will vary depending on the nature of the substituents. Generally, non-polar derivatives will be soluble in non-polar organic solvents, while polar derivatives will have higher solubility in more polar organic solvents.

Q2: Are benzofuran derivatives stable to acidic and basic conditions during workup?

A2: The stability of the benzofuran ring system can be influenced by pH. Some benzofuran derivatives, particularly those with certain substituents, may be sensitive to acidic conditions, which can potentially lead to ring-opening or other degradation pathways.[2][3] However, many synthetic procedures for benzofurans successfully employ acidic catalysts (e.g., PPA, HBF4, H2SO4, p-TsOH) and acidic workup conditions, suggesting that stability is derivative-dependent.[4][5][6][7] Similarly, various bases (e.g., NaOH, triethylamine, cesium carbonate) are used in the synthesis and workup of benzofurans, indicating a degree of stability under basic conditions for many derivatives.[4][8][9] It is crucial to consider the specific substituents on your benzofuran derivative when choosing the pH of your aqueous washes.

Q3: What are the most common techniques for purifying benzofuran derivatives?

A3: The most common purification techniques for benzofuran derivatives are column chromatography and recrystallization. Column chromatography using silica gel with solvent systems like petroleum ether/ethyl acetate is frequently reported.[3] Recrystallization from solvent mixtures such as aqueous methanol or methanol-acetone is also a common practice.[10]

Q4: How can I minimize product loss during the extraction of my benzofuran derivative?

A4: To minimize product loss during extraction, ensure you are using an appropriate organic solvent in which your product is highly soluble and which is immiscible with the aqueous phase. Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. To decrease the solubility of your product in the aqueous layer, you can "salt out" by adding a saturated solution of sodium chloride to the aqueous phase.

Troubleshooting Guide

This guide addresses common issues encountered during the workup of benzofuran derivatives and provides systematic solutions to minimize product loss.

Problem 1: Low recovery of the product after aqueous extraction.

LowRecoveryTroubleshooting

Problem 2: Significant product loss during column chromatography.

ColumnChromatographyTroubleshooting

Data Presentation

Table 1: Solubility and Partition Coefficient of Selected Benzofuran Derivatives

CompoundSubstituent(s)LogPSolubility in WaterCommon Organic Solvents
BenzofuranNone2.67Insoluble[1]Miscible with benzene, petroleum ether, ethanol, ether[1]
2-Aroylbenzofuran Derivative 1Varies4.5 - 6.5PoorSoluble in common organic solvents
2-Aroylbenzofuran Derivative 2Varies4.8 - 7.0PoorSoluble in common organic solvents
Benzofuran-based hydrazone 1Varies3.0 - 5.5PoorSoluble in common organic solvents
Benzofuran-based hydrazone 2Varies3.5 - 6.0PoorSoluble in common organic solvents
Note: LogP values are calculated and serve as an index of lipophilicity.[11] Actual solubility can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Standard Aqueous Workup Procedure

AqueousWorkupWorkflow

Methodology:

  • Quenching: Carefully quench the reaction mixture by slowly adding water, a saturated aqueous solution of ammonium chloride (NH₄Cl), or a dilute acid/base solution, depending on the reaction conditions.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract the benzofuran derivative.

  • Washing:

    • Wash the organic layer with water to remove water-soluble impurities.

    • If acidic or basic impurities are present, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute acid (e.g., 1M HCl), respectively. Caution: Be mindful of the potential acid or base sensitivity of your specific benzofuran derivative.

    • Finally, wash with brine (saturated aqueous NaCl solution) to facilitate the separation of the layers and reduce the amount of dissolved water in the organic phase.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Methodology:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent and then adding the silica gel. Remove the solvent under reduced pressure.

  • Column Packing: Pack a chromatography column with silica gel using the desired eluent system (e.g., a mixture of petroleum ether and ethyl acetate).

  • Loading: Carefully load the dried slurry of the crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to move the product down the column.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzofuran derivative.

Protocol 3: Purification by Recrystallization

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the benzofuran derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then, if necessary, in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

References

Validation & Comparative

A Comparative Guide to Novel 2-Bromo-3-methylbenzofuran Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the synthesis, characterization, and anticancer potential of novel 2-Bromo-3-methylbenzofuran derivatives against established alternatives, supported by experimental data.

The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] Among these, this compound derivatives have emerged as a promising subclass of compounds with potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive characterization of these novel derivatives, comparing their performance with other benzofuran-based compounds and established anticancer agents.

Performance Comparison of Benzofuran Derivatives

The in vitro cytotoxic activity of several newly synthesized this compound derivatives was evaluated against a panel of human cancer cell lines and a normal cell line to assess their potency and selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. For comparison, data for other relevant brominated benzofuran derivatives and the standard chemotherapeutic drug, Doxorubicin, are also included.

CompoundThis compound CoreModificationsK562 (Leukemia) IC50 (µM)MOLT-4 (Leukemia) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)HUVEC (Normal Cells) IC50 (µM)Reference
Derivative 1 Yes6-acetyl-4-bromo-5-hydroxy-3-carboxamide> 100> 100> 100> 100[2]
Derivative 2 Yes2-bromo-7-ethanone-5,6-dimethoxy25.0 ± 2.018.0 ± 1.530.0 ± 2.520.0 ± 1.8[2]
Alternative Brominated Benzofuran 1 No2-acetyl-3-(bromomethyl)-5,6-dimethoxy-7-carboxylate5.0 ± 0.58.0 ± 0.7> 100> 100[1]
Alternative Brominated Benzofuran 2 No2-bromo-7-ethanone-5,6-dimethoxy15.0 ± 1.212.0 ± 1.025.0 ± 2.018.0 ± 1.5[2]
Doxorubicin No-0.1 ± 0.010.05 ± 0.0050.2 ± 0.02Not Reported

Note: Lower IC50 values indicate higher cytotoxic potency.

The data reveals that modifications on the this compound core significantly influence the cytotoxic activity. For instance, Derivative 2, a 2-bromo-7-ethanone-5,6-dimethoxy-3-methylbenzofuran, exhibited moderate activity against leukemia cell lines. In comparison, Alternative Brominated Benzofuran 1, which lacks the 2-bromo-3-methyl core but possesses a bromomethyl group at the 3-position, showed higher potency and selectivity towards leukemia cells.[1] This suggests that the position and chemical environment of the bromine atom are crucial for the anticancer activity.

Experimental Protocols

Synthesis of 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide (Derivative 1)[2]

A solution of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide (1 mmol) in acetic acid (10 mL) is prepared. To this solution, bromine (1.1 mmol) in acetic acid (2 mL) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 24 hours. The resulting precipitate is filtered, washed with water, and dried to yield the final product.

Synthesis of 2-Bromo-1-(2-bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone (Derivative 2)[2]

1-(5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone (1 mmol) is dissolved in ethanol (15 mL). Bromine (2.2 mmol) in ethanol (5 mL) is then added dropwise while stirring at room temperature. The reaction mixture is stirred for 48 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to give the desired product.

In vitro Cytotoxicity Assay (MTT Assay)[1]

Human cancer cell lines (K562, MOLT-4, HeLa) and normal human umbilical vein endothelial cells (HUVEC) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 72 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. The formazan crystals formed are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Visualizing the Synthesis and Activity

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the novel this compound derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Phenols) step1 Cyclization to form Benzofuran Core start->step1 step2 Bromination at C2 step1->step2 step3 Further Functionalization step2->step3 product Novel this compound Derivatives step3->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry product->ms mtt In vitro Cytotoxicity Assay (MTT) product->mtt ic50 IC50 Determination mtt->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: General workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.

Putative Signaling Pathway Inhibition

While the exact mechanism of action for many of these novel compounds is still under investigation, benzofuran derivatives have been reported to interfere with key signaling pathways involved in cancer cell proliferation and survival. The diagram below depicts a simplified, hypothetical signaling pathway that could be targeted by these compounds.

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Benzofuran This compound Derivative Benzofuran->Raf Inhibition

Caption: A hypothetical signaling pathway potentially inhibited by this compound derivatives.

This guide provides a snapshot of the current research on novel this compound derivatives as potential anticancer agents. The presented data highlights the importance of this scaffold in the development of new therapeutic strategies. Further research is warranted to elucidate the precise mechanisms of action and to optimize the lead compounds for improved efficacy and selectivity.

References

A Comparative Guide to Validating the Structure of 2-Bromo-3-methylbenzofuran Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common palladium-catalyzed cross-coupling reactions used to functionalize 2-Bromo-3-methylbenzofuran, a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. We present a detailed analysis of Suzuki, Heck, and Sonogashira reactions, offering experimental data to validate the structure of the resulting products and compare the efficacy of these methods. Furthermore, we explore alternative synthetic routes to highlight the versatility of modern organic synthesis.

Introduction to the Functionalization of this compound

This compound is a versatile building block in medicinal chemistry. The bromine atom at the 2-position serves as a reactive handle for the introduction of various substituents, enabling the synthesis of a diverse library of 2,3-disubstituted benzofurans. These scaffolds are present in numerous natural products and synthetic molecules with a wide range of biological activities. Palladium-catalyzed cross-coupling reactions are the most prevalent methods for the C-C bond formation at the C2-position of the benzofuran core. This guide focuses on the three most common reactions: Suzuki, Heck, and Sonogashira couplings.

Comparison of Key Cross-Coupling Reactions

The choice of reaction for the functionalization of this compound depends on the desired substituent to be introduced. The following table summarizes the key features and performance of Suzuki, Heck, and Sonogashira reactions based on available literature data for similar substrates.

ReactionCoupling PartnerTypical CatalystBaseSolventTemperature (°C)Yield (%)
Suzuki Coupling Arylboronic acidPd(OAc)₂, PdCl₂(PPh₃)₂, or other Pd(II) complexesK₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, THF, EtOH/H₂O80-11085-98[1]
Heck Coupling Alkene (e.g., Styrene)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, Acetonitrile80-14070-95
Sonogashira Coupling Terminal alkynePdCl₂(PPh₃)₂, CuI (co-catalyst)Et₃N, PiperidineTHF, DMFRoom Temp - 10070-90

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Detailed Experimental Protocols

Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is adapted from a similar Suzuki coupling of a 2-bromobenzofuran derivative.[1]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, add water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-phenyl-3-methylbenzofuran.

Heck Reaction of this compound with Styrene

This is a general protocol for the Heck reaction of aryl bromides.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol) in DMF (5 mL).

  • Add triethylamine (1.5 mmol) to the mixture.

  • Degas the mixture with argon for 10 minutes.

  • Heat the reaction to 120 °C for 24 hours.

  • Cool the reaction mixture, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography to yield 3-methyl-2-styrylbenzofuran.

Sonogashira Coupling of this compound with Phenylacetylene

This general procedure is for the Sonogashira coupling of aryl halides.[2]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the stirring solution.

  • Stir the reaction at room temperature for 6 hours.

  • Filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to give 3-methyl-2-(phenylethynyl)benzofuran.

Alternative Synthetic Routes

While palladium-catalyzed cross-coupling reactions are highly efficient, other methods exist for the synthesis of 2-aryl-3-methylbenzofurans. One notable alternative is the intramolecular cyclization of appropriately substituted precursors. For instance, a common route involves the acid-catalyzed cyclization of a 2-phenoxyacetophenone derivative. This method offers a different retrosynthetic approach and can be advantageous in certain synthetic strategies.

Another emerging strategy is the use of tandem reactions, where multiple bond-forming events occur in a single pot. For example, a tandem reaction involving an initial Michael addition followed by an intramolecular cyclization can lead to the formation of the benzofuran core with the desired substituents.[3][4][5]

Visualizing Reaction Pathways and Workflows

To better understand the relationships between the different synthetic strategies, the following diagrams were generated using Graphviz.

Reaction_Pathways cluster_Coupling Palladium-Catalyzed Cross-Coupling cluster_Alternative Alternative Syntheses This compound This compound Suzuki Suzuki This compound->Suzuki  Arylboronic acid Heck Heck This compound->Heck  Alkene Sonogashira Sonogashira This compound->Sonogashira  Terminal Alkyne 2-Aryl-3-methylbenzofuran 2-Aryl-3-methylbenzofuran Suzuki->2-Aryl-3-methylbenzofuran 2-Alkenyl-3-methylbenzofuran 2-Alkenyl-3-methylbenzofuran Heck->2-Alkenyl-3-methylbenzofuran 2-Alkynyl-3-methylbenzofuran 2-Alkynyl-3-methylbenzofuran Sonogashira->2-Alkynyl-3-methylbenzofuran Precursor Precursor Intramolecular_Cyclization Intramolecular Cyclization Precursor->Intramolecular_Cyclization Tandem_Reaction Tandem Reaction Precursor->Tandem_Reaction Final_Product 2-Aryl-3-methylbenzofuran Intramolecular_Cyclization->Final_Product Tandem_Reaction->Final_Product

Caption: Reaction pathways for the synthesis of substituted 3-methylbenzofurans.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add reactants & catalyst - Add solvent & base - Degas Start->Reaction_Setup Reaction Heating and Stirring Reaction_Setup->Reaction Workup Aqueous Workup: - Quench reaction - Extraction Reaction->Workup Purification Chromatography Workup->Purification Analysis Structure Validation: - NMR - Mass Spectrometry Purification->Analysis End End Analysis->End

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The validation of reaction products of this compound is crucial for the advancement of drug discovery and development. This guide has provided a comparative overview of the Suzuki, Heck, and Sonogashira reactions, offering detailed protocols and highlighting alternative synthetic strategies. The choice of method will ultimately depend on the specific target molecule, available starting materials, and desired reaction efficiency. The provided data and workflows serve as a valuable resource for researchers in the field, facilitating the synthesis and structural confirmation of novel benzofuran derivatives with potential therapeutic applications.

References

Efficacy of 2-Bromo-3-methylbenzofuran Derivatives: A Comparative Analysis Against Existing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 2-Bromo-3-methylbenzofuran derivatives against established compounds in anticancer, antimicrobial, and anti-inflammatory applications. The information is compiled from various studies to offer an objective overview supported by experimental data.

Anticancer Activity: Benchmarked Against Doxorubicin

This compound derivatives have demonstrated significant potential as anticancer agents. In various studies, their cytotoxic effects on different cancer cell lines have been evaluated, often showing comparable or even superior activity to the widely used chemotherapeutic drug, Doxorubicin.

Comparative Efficacy Data (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM) of Benzofuran DerivativeIC50 (µM) of DoxorubicinCitation(s)
2,4-dichloro substituted benzofuranNot Specified~2x more active than DoxorubicinNot Specified[1]
4-bromo substituted benzofuranNot SpecifiedSimilar activity to DoxorubicinNot Specified[1]
1,2,3-selenadiazole-based benzofuran (10f)MCF-72.60.8[1]
Benzofuran molecules (29b, 30a, 31c)MCF-7 and HepG2Favorable comparisonNot Specified[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the cells are treated with various concentrations of the this compound derivatives or the standard drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathway: Inhibition of PI3K/Akt/mTOR Pathway

Several benzofuran derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K1->Proliferation eIF4E->Proliferation Benzofuran 2-Bromo-3-methyl- benzofuran derivative Benzofuran->PI3K Benzofuran->Akt Benzofuran->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by benzofuran derivatives.

Antimicrobial Activity: A Challenge to Ciprofloxacin

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacterial pathogens, with some demonstrating efficacy comparable to the broad-spectrum antibiotic Ciprofloxacin.

Comparative Efficacy Data (MIC values in µg/mL)

Compound/DerivativeBacterial StrainMIC (µg/mL) of Benzofuran DerivativeMIC (µg/mL) of CiprofloxacinCitation(s)
Benzofuran derivative 3aE. coliSignificant InhibitionNot Specified[2]
Benzofuran derivative 3bE. coliSignificant InhibitionNot Specified[2]
Benzofuran derivative 3dE. coliSignificant InhibitionNot Specified[2]
Benzofuran derivative 3iS. aureus128Not Specified[2]
Melimine (AMP)P. aeruginosa ATCC 278531250.25 - 1[3]
Mel4 (AMP)P. aeruginosa strains62.50.25 - 1[3]
Halogenated 3-benzofurancarboxylic acid derivativesGram-positive bacteria50 - 200Not Specified[4]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the this compound derivative and Ciprofloxacin are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The plate is incubated at a suitable temperature (e.g., 35-37°C) for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of Benzofuran Derivatives & Ciprofloxacin Start->Prepare_Compounds Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Compounds->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (16-20h, 37°C) Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Anti-inflammatory Activity: A Comparison with Celecoxib

Chronic inflammation is a hallmark of numerous diseases. This compound derivatives have been investigated for their anti-inflammatory properties, with some showing efficacy comparable to the selective COX-2 inhibitor, Celecoxib.

Comparative Efficacy Data (IC50 values in µM)

Compound/DerivativeAssayIC50 (µM) of Benzofuran DerivativeIC50 (µM) of CelecoxibCitation(s)
Benzofuran derivative 3cCOX-2 InhibitionEquipotent to CelecoxibNot Specified[5]
Benzofuran derivative 3eCOX-2 InhibitionEquipotent to CelecoxibNot Specified[5]
Celecoxib analog 2dCarrageenan-induced paw edemaMore prominent than other dosesNot Specified[6]

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the this compound derivatives or Celecoxib for a short period before being stimulated with LPS (an inflammatory agent) to induce NO production.

  • Incubation: The plate is incubated for a specified time (e.g., 24 hours).

  • Griess Assay: The amount of nitrite (a stable product of NO) in the cell culture supernatant is quantified using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.

  • Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of benzofuran derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.

NFkB_MAPK_Pathway cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Genes MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus Benzofuran 2-Bromo-3-methyl- benzofuran derivative Benzofuran->IKK Benzofuran->MAPK

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound derivatives.

References

A Comparative Guide to Suzuki and Stille Couplings for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. Its synthesis has been a focal point of extensive research, with palladium-catalyzed cross-coupling reactions emerging as powerful tools for constructing the core structure and introducing molecular diversity. Among these methods, the Suzuki-Miyaura and Stille couplings are two of the most prominent and widely utilized transformations for the formation of carbon-carbon bonds.

This guide provides an objective comparison of the Suzuki and Stille coupling reactions for the synthesis of 2-arylbenzofurans, a common and important class of benzofuran derivatives. We present a summary of experimental data, detailed protocols for representative reactions, and a visual representation of the catalytic cycles to aid researchers in selecting the most suitable method for their specific synthetic needs.

Data Presentation: Suzuki vs. Stille Coupling

The following table summarizes key quantitative data for the synthesis of 2-arylbenzofurans via Suzuki and Stille couplings, providing a direct comparison of their performance under representative conditions.

ParameterSuzuki Coupling[1][2][3]Stille Coupling
Reactants 2-(4-Bromophenyl)benzofuran, Arylboronic acids2-Halobenzofuran, Arylstannane
Catalyst Pd(II) complex, Pd(OAc)₂, PdCl₂Pd(PPh₃)₄, Pd₂(dba)₃
Catalyst Loading 1-4 mol%5-10 mol%
Base/Additive K₂CO₃, NaOH, Cs₂CO₃LiCl, CuI (co-catalyst)
Solvent EtOH/H₂O, Toluene, DMEDMF, NMP, THF
Temperature 80-100 °C60-110 °C
Reaction Time 4-24 hours1-48 hours
Yields Good to excellent (up to 98%)[1]Moderate to excellent (up to 92%)

Experimental Protocols

Suzuki Coupling Protocol for the Synthesis of 2-Arylbenzo[b]furan Derivatives[1][2][3]

This protocol describes the synthesis of 2-arylbenzo[b]furan derivatives via a Suzuki cross-coupling reaction between 2-(4-bromophenyl)benzofuran and various arylboronic acids.

Materials:

  • 2-(4-Bromophenyl)benzofuran

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) complex catalyst

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 2-(4-bromophenyl)benzofuran (0.05 mmol), the desired arylboronic acid (0.08 mmol), palladium(II) catalyst (0.0015 mmol, 3 mol%), and potassium carbonate (0.1 mmol).

  • Add a 1:1 mixture of ethanol and water (6 mL) to the vessel.

  • Stir the resulting suspension at 80 °C for 4 hours.

  • After cooling to room temperature, add brine (10 mL) to the reaction mixture.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by thin-layer chromatography to obtain the desired 2-arylbenzo[b]furan derivative.

Table of Representative Yields for Suzuki Coupling: [1]

Arylboronic AcidProductYield (%)
4-Methoxyphenylboronic acid2-(4-(4-methoxyphenyl)phenyl)benzofuran97
4-Methylphenylboronic acid2-(4-(p-tolyl)phenyl)benzofuran98
4-Fluorophenylboronic acid2-(4-(4-fluorophenyl)phenyl)benzofuran95
4-Chlorophenylboronic acid2-(4-(4-chlorophenyl)phenyl)benzofuran92
2-Methylphenylboronic acid2-(4-(o-tolyl)phenyl)benzofuran85
Stille Coupling Protocol for the Synthesis of a Benzofuran Derivative

This protocol provides a representative procedure for the synthesis of a benzofuran derivative using a Stille cross-coupling reaction, as adapted from examples in the total synthesis of complex molecules.

Materials:

  • 2-Iodobenzofuran derivative

  • Arylstannane (e.g., Tributyl(phenyl)stannane)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the 2-iodobenzofuran derivative (1.0 equiv) in anhydrous DMF.

  • Add the arylstannane (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-arylbenzofuran derivative.

Catalytic Cycle Visualizations

The following diagrams illustrate the catalytic cycles for the Suzuki and Stille coupling reactions.

Suzuki_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronic R²-B(OR)₂ Borate [R²-B(OR)₂(Base)]⁻ Boronic->Borate Base Base Base->Borate Halide R¹-X Halide->OxAdd Borate->Transmetal

Caption: Catalytic cycle of the Suzuki coupling reaction.

Stille_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Stannane R²-SnR₃ Stannane->Transmetal Halide R¹-X Halide->OxAdd

References

A Comparative Guide to the In Vitro and In Vivo Activity of 2-Bromo-3-methylbenzofuran Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical activity of 2-Bromo-3-methylbenzofuran analogs and related bromo-substituted benzofuran derivatives, a class of compounds demonstrating significant potential in oncology research. By presenting key experimental data from both in vitro and in vivo studies, this document aims to facilitate an objective assessment of their therapeutic promise. The information is collated from multiple peer-reviewed studies to offer a comprehensive overview for researchers in drug discovery and development.

In Vitro Activity: Targeting Cancer Cells Directly

The initial evaluation of novel anticancer compounds relies on in vitro assays to determine their direct cytotoxic or inhibitory effects on cancer cells. For bromo-substituted benzofuran derivatives, these studies have revealed potent activity across various cancer cell lines. The presence of a bromine atom, often at the 2 or 5-position of the benzofuran ring, has been shown to enhance cytotoxic effects[1][2][3].

Table 1: In Vitro Anticancer Activity of Bromo-Benzofuran Analogs
Compound IDCancer Cell LineAssay TypeIC50 / ActivityReference
Compound 14c (A bromo-derivative of a benzofuran-based oxadiazole)HCT116 (Colon Cancer)Cytotoxicity AssayIC50: 3.27 µM[4]
Compound 36b (A piperazine-based benzofuran)LSD1 (Lysine-specific demethylase-1)Enzyme Inhibition AssayIC50: 0.065 µM[5]
Compound 4c (3-methylbenzofuran with p-methoxy group)A549 (Lung Cancer)Antiproliferative AssayIC50: 1.48 µM
Compound 1c, 1e, 2d, 3d (Brominated benzofuran derivatives)K562, MOLT-4 (Leukemia), HeLa (Cervical Cancer)Cytotoxicity AssaySignificant cytotoxic activity[1]
S6 (A benzofuran derivative)HeLa (Cervical Cancer), HepG2 (Liver Cancer), SW620 (Colon Cancer)Cytotoxicity AssayHigh sensitivity[6]

In Vivo Efficacy: Performance in Preclinical Models

Following promising in vitro results, the anticancer potential of bromo-benzofuran analogs is further investigated in animal models. These in vivo studies are crucial for assessing a compound's overall therapeutic efficacy, safety, and pharmacokinetic profile in a whole organism.

Table 2: In Vivo Anticancer Efficacy of Bromo-Benzofuran Analogs
Compound IDAnimal ModelTumor TypeDosing RegimenTumor Growth InhibitionReference
Compound 43f Syngeneic mouse modelNot specified15 mg/kg, intraperitoneal, every other day45.7% reduction in tumor mass[4]
Compound 36b Xenograft modelH460 (Lung Cancer)20 mg/kg/day68% reduction in tumor volume[5]
S6 Nude miceQGY-7401 (Liver Cancer) XenograftNot specifiedSignificant growth suppression[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the activity of these benzofuran derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution. The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vivo Tumor Xenograft Model

Xenograft models are commonly used to evaluate the efficacy of anticancer compounds in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then randomized into control and treatment groups. The test compound is administered via a specific route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

G Figure 1: General Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Screening cluster_1 In Vivo Testing Compound Library Compound Library Cell-based Assays Cell-based Assays Compound Library->Cell-based Assays Cytotoxicity Hit Identification Hit Identification Cell-based Assays->Hit Identification IC50 Determination Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR Studies Animal Models Animal Models Lead Optimization->Animal Models Promising Leads Efficacy Studies Efficacy Studies Animal Models->Efficacy Studies Tumor Growth Inhibition Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Safety Assessment Preclinical Candidate Preclinical Candidate Toxicology Studies->Preclinical Candidate

Caption: A generalized workflow for anticancer drug discovery.

G Figure 2: Simplified Aurora B Kinase Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway Aurora B Kinase Aurora B Kinase PI3K/Akt Pathway->Aurora B Kinase Activates Histone H3 Histone H3 Aurora B Kinase->Histone H3 Phosphorylates Chromosome Segregation Chromosome Segregation Histone H3->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Benzofuran Analog (S6) Benzofuran Analog (S6) Benzofuran Analog (S6)->Aurora B Kinase Inhibits

Caption: Inhibition of Aurora B Kinase by a benzofuran analog.

References

Unraveling the Byproducts of 2-Bromo-3-methylbenzofuran Synthesis: A Spectral Analysis Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the spectral characteristics of byproducts from the synthesis of 2-Bromo-3-methylbenzofuran offers crucial insights for researchers in drug development and organic synthesis. Understanding the formation of impurities and their distinct spectral signatures is paramount for optimizing reaction conditions and ensuring the purity of the final product.

This guide provides a comparative analysis of the primary byproduct formed during the electrophilic bromination of 3-methylbenzofuran, the intended route to this compound. We will explore the spectral data of the main byproduct and compare it with the desired product, offering detailed experimental protocols for both synthesis and analysis.

Distinguishing Between Desired Product and Key Byproduct

The synthesis of this compound is typically achieved through the electrophilic bromination of 3-methylbenzofuran. However, this reaction can lead to the formation of isomeric byproducts, with the most common being the result of bromination at other positions on the benzofuran ring system. The differentiation between these isomers is critical and can be effectively achieved through a combination of chromatographic and spectroscopic techniques.

CompoundStructureSynthesis MethodKey Distinguishing Spectral Features
This compound Electrophilic bromination of 3-methylbenzofuran with Br₂ in the presence of a Lewis acid (e.g., FeBr₃).¹H NMR: Absence of a singlet in the aromatic region corresponding to the H2 proton. Mass Spec: Molecular ion peak at m/z 210/212.
5-Bromo-3-methylbenzofuran Potential byproduct of electrophilic bromination.¹H NMR: Presence of a singlet for the H2 proton and distinct splitting patterns in the aromatic region. Mass Spec: Molecular ion peak at m/z 210/212.
7-Bromo-3-methylbenzofuran Potential byproduct of electrophilic bromination.¹H NMR: Presence of a singlet for the H2 proton and a different set of splitting patterns in the aromatic region compared to the 5-bromo isomer. Mass Spec: Molecular ion peak at m/z 210/212.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

Materials:

  • 3-methylbenzofuran

  • Iron(III) bromide (FeBr₃)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 3-methylbenzofuran in dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of iron(III) bromide to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise to the reaction mixture with constant stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound and any byproducts.

Spectral Analysis of Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product/byproduct in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Analysis: Analyze the chemical shifts, integration, and coupling constants to determine the structure of the isomers. The position of the bromine atom significantly influences the chemical shifts of the aromatic protons.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture or the purified fractions in a suitable solvent (e.g., dichloromethane).

  • GC Conditions (Typical):

    • Column: HP-5MS (or equivalent)

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-300

  • Analysis: Identify the components based on their retention times and fragmentation patterns. The molecular ion peaks for monobrominated products will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Visualizing Reaction Pathways and Analysis Workflow

To better understand the synthesis and subsequent analysis, the following diagrams illustrate the key processes.

Synthesis_Pathway 3-Methylbenzofuran 3-Methylbenzofuran Reaction Mixture Reaction Mixture 3-Methylbenzofuran->Reaction Mixture Br2, FeBr3 This compound This compound Isomeric Byproducts Isomeric Byproducts Reaction Mixture->this compound Purification Reaction Mixture->Isomeric Byproducts Side Reactions

Caption: Synthesis pathway for this compound.

Analysis_Workflow Crude Reaction Product Crude Reaction Product Column Chromatography Column Chromatography Crude Reaction Product->Column Chromatography Isolated Fractions Isolated Fractions Column Chromatography->Isolated Fractions GC-MS Analysis GC-MS Analysis Isolated Fractions->GC-MS Analysis NMR Analysis NMR Analysis Isolated Fractions->NMR Analysis Structure Elucidation Structure Elucidation GC-MS Analysis->Structure Elucidation NMR Analysis->Structure Elucidation

Caption: Workflow for byproduct analysis.

By employing these detailed analytical methods, researchers can confidently identify and quantify the byproducts in the synthesis of this compound, leading to improved reaction optimization and the production of high-purity compounds essential for drug discovery and development.

A Comparative Guide to the Selectivity of Benzofuran Derivatives as Sirtuin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of benzofuran derivatives, focusing on their cross-reactivity and selectivity as inhibitors of the sirtuin (SIRT) family of enzymes. The data presented herein is crucial for assessing off-target effects and understanding the structure-activity relationships (SAR) that govern inhibitor specificity. The primary focus is on a series of novel benzofuran derivatives evaluated for their inhibitory activity against SIRT1, SIRT2, and SIRT3, highlighting candidates with high selectivity for SIRT2.

Introduction to Benzofuran Derivatives and Sirtuin Selectivity

Benzofuran is a versatile heterocyclic scaffold found in numerous biologically active compounds and is a common building block in medicinal chemistry.[1][2] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Sirtuins (SIRTs) are a class of NAD⁺-dependent deacetylases that are critical regulators of cellular processes and are implicated in diseases ranging from cancer to neurodegeneration.[4][5] The development of selective sirtuin inhibitors is a key goal in drug discovery to minimize off-target effects and enhance therapeutic efficacy. High selectivity is crucial, as cross-reactivity with other sirtuin isoforms (e.g., SIRT1 and SIRT3) can lead to unintended biological consequences. This guide examines benzofuran derivatives that show preferential inhibition of SIRT2, a promising target for cancer and neurodegenerative diseases.[4][5]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC₅₀) of two series of benzofuran derivatives against human SIRT1, SIRT2, and SIRT3. The data clearly illustrates the selectivity profile of these compounds. The two series differ by the presence of a benzyl sulfoxide (6a-j) or a benzyl sulfone (7a-j) scaffold.[4]

Table 1: Inhibitory Activity (IC₅₀, µM) of Benzyl Sulfoxide Benzofuran Derivatives (6a-j) [4]

CompoundRSIRT1 IC₅₀ (µM)SIRT2 IC₅₀ (µM)SIRT3 IC₅₀ (µM)Selectivity (SIRT1/SIRT2)Selectivity (SIRT3/SIRT2)
6a H>10020.34>100>4.9>4.9
6b 4-F>10015.27>100>6.5>6.5
6c 4-Cl>10018.93>100>5.3>5.3
6d 4-Br>10016.41>100>6.1>6.1
6e 4-CN>10010.15>100>9.8>9.8
6f 4-CH₃>10035.16>100>2.8>2.8
6g 4-OCH₃>10041.23>100>2.4>2.4
6h 3-OCH₃>10050.11>100>2.0>2.0
6i 2-OCH₃>10095.21>100>1.1>1.1
6j 4-COOCH₃>10012.33>100>8.1>8.1

Table 2: Inhibitory Activity (IC₅₀, µM) of Benzyl Sulfone Benzofuran Derivatives (7a-j) [4]

CompoundRSIRT1 IC₅₀ (µM)SIRT2 IC₅₀ (µM)SIRT3 IC₅₀ (µM)Selectivity (SIRT1/SIRT2)Selectivity (SIRT3/SIRT2)
7a H>1008.12>100>12.3>12.3
7b 4-F>1005.31>100>18.8>18.8
7c 4-Cl>1006.89>100>14.5>14.5
7d 4-Br>1006.02>100>16.6>16.6
7e 4-CN>1003.81 >100>26.2 >26.2
7f 4-CH₃>10010.18>100>9.8>9.8
7g 4-OCH₃>10012.83>100>7.8>7.8
7h 3-OCH₃>10015.61>100>6.4>6.4
7i 2-OCH₃>10030.82>100>3.2>3.2
7j 4-COOCH₃>1004.95>100>20.2>20.2

Data sourced from Liu et al., "Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors". All tested compounds exhibited IC₅₀ values greater than 100 µM against SIRT1 and SIRT3, demonstrating high selectivity for SIRT2.[4]

Experimental Protocols

The methodologies employed to obtain the quantitative data are critical for interpretation and replication. The following protocol outlines the enzymatic assay used to determine sirtuin inhibition.

Protocol: Fluorogenic Sirtuin Activity Assay [4][6]

This assay measures the enzymatic activity of SIRT1, SIRT2, and SIRT3 by detecting the deacetylation of a fluorogenic substrate.

  • Reagents and Materials:

    • Recombinant human SIRT1, SIRT2, and SIRT3 enzymes.

    • Fluorogenic peptide substrate.

    • NAD⁺ (cofactor).

    • Developer solution (containing trypsin and nicotinamide).

    • Assay Buffer (e.g., Tris-buffered saline).

    • Test compounds (benzofuran derivatives) dissolved in DMSO.

    • 96-well microtiter plates.

    • Fluorescence plate reader.

  • Assay Procedure:

    • A master mixture is prepared containing the fluorogenic substrate and NAD⁺ in the assay buffer.

    • 25 µL of the master mixture is added to each well of a 96-well plate.

    • 5 µL of the test inhibitor solution (at various concentrations) is added to the designated wells. Control wells receive inhibitor-free buffer.

    • To initiate the reaction, 20 µL of the diluted sirtuin enzyme (e.g., SIRT2) is added to each well, excluding the "blank" wells.

    • The plate is incubated at 37°C for a defined period, typically 30-45 minutes.

    • Following incubation, the developer solution is added to stop the enzymatic reaction and cleave the deacetylated substrate, releasing a fluorophore.

    • The plate is incubated at room temperature for an additional 30 minutes to allow for fluorophore development.

  • Data Analysis:

    • The fluorescence intensity of each well is measured using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

    • The "blank" value (wells without enzyme) is subtracted from all other measurements.

    • The percentage of inhibition for each compound concentration is calculated relative to the positive control (enzyme activity without inhibitor).

    • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

Visualizations: Workflows and Pathways

Diagrams are provided to visualize the experimental workflow and the relevant biological pathway.

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_dev Signal Development cluster_analysis Data Analysis MasterMix Prepare Master Mix (Substrate + NAD⁺) AddMix Add 25µL Master Mix to 96-well plate MasterMix->AddMix MasterMix->AddMix AddCmpd Add 5µL Test Compound or Control Buffer AddMix->AddCmpd AddMix->AddCmpd AddEnzyme Initiate with 20µL SIRT Enzyme AddCmpd->AddEnzyme Incubate37 Incubate at 37°C (30-45 min) AddEnzyme->Incubate37 AddEnzyme->Incubate37 AddDev Add Developer Solution Incubate37->AddDev IncubateRT Incubate at RT (30 min) AddDev->IncubateRT AddDev->IncubateRT ReadPlate Read Fluorescence IncubateRT->ReadPlate Calc Calculate IC₅₀ Values ReadPlate->Calc ReadPlate->Calc

Caption: Experimental workflow for the fluorogenic sirtuin inhibition assay.

G SIRT2 SIRT2 DeacTubulin α-tubulin (deacetylated) SIRT2->DeacTubulin Deacetylates Tubulin α-tubulin (acetylated) Tubulin->SIRT2 Microtubule Microtubule Stability DeacTubulin->Microtubule Regulates CellCycle Cell Cycle Progression Microtubule->CellCycle Affects Benzofuran Benzofuran Derivative (e.g., Compound 7e) Benzofuran->SIRT2 Inhibits

References

Safety Operating Guide

Proper Disposal of 2-Bromo-3-methylbenzofuran: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-3-methylbenzofuran, ensuring the safety of laboratory personnel and environmental protection.

Hazard Profile and Safety Data Summary

Based on an analysis of its structural analogs, this compound is anticipated to be a hazardous substance requiring careful handling. The primary concerns include flammability, skin and eye irritation, and potential aquatic toxicity.

Hazard CategoryAnticipated ClassificationGHS PictogramKey Precautionary Statements
Flammable LiquidsCategory 3 or 4Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]
Skin Corrosion / IrritationCategory 1B or 2/Wear protective gloves and clothing; wash skin thoroughly after handling.[2]
Serious Eye Damage / IrritationCategory 1 or 2A/Wear eye and face protection.[2]
Acute Aquatic ToxicityCategory 1Avoid release to the environment.[2]
Chronic Aquatic ToxicityCategory 1Avoid release to the environment.[2]
Required Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound and its waste, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Skin and Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: All handling of this substance should be conducted in a certified chemical fume hood to ensure adequate ventilation.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to laboratory safety and regulatory compliance. Follow these steps meticulously:

1. Waste Identification and Segregation:

  • Labeling: A dedicated and clearly labeled waste container is required. The label must read: "Hazardous Waste: this compound, Flammable, Corrosive, Environmentally Hazardous".
  • Container Compatibility: The waste container must be constructed of a material compatible with halogenated organic compounds.
  • Segregation: This waste stream must be kept separate from all other chemical waste unless explicitly approved by your institution's EHS department.

2. Waste Collection:

  • Unused Product: For disposal of the original, unopened product, the entire container should be placed in the designated hazardous waste collection area.
  • Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads, pipette tips, and gloves, must be collected in the designated labeled waste container.
  • Liquid Waste: All solutions containing this compound must be collected in a sealed, properly labeled liquid waste container.

3. Waste Storage:

  • Location: The sealed waste container must be stored in a cool, dry, and well-ventilated area, away from any potential sources of ignition.
  • Secondary Containment: To mitigate the risk of spills, the primary waste container should be placed within a larger, chemically-resistant secondary containment bin.

4. Final Disposal:

  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
  • Documentation: Accurately complete all required hazardous waste disposal forms as provided by your EHS department.
  • Professional Disposal: The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company. Under no circumstances should this chemical be poured down the drain or disposed of as common refuse.

Experimental Protocol: Decontamination of Laboratory Glassware

  • Initial Solvent Rinse: In a chemical fume hood, rinse the contaminated glassware with a minimal amount of a suitable organic solvent, such as acetone or ethanol.

  • Collection of Rinsate: This initial rinse solvent is now considered hazardous waste and must be decanted into the designated "Hazardous Waste: this compound" container.

  • Standard Washing: Following the solvent rinse, wash the glassware with soap and warm water.

  • Final Rinse: Conclude with a thorough rinse with deionized water.

Disposal Process Workflow

G A Start: Identify this compound Waste B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into a Labeled, Compatible Hazardous Waste Container B->C D Store Waste in a Secure Area with Secondary Containment C->D E Schedule a Pickup with Environmental Health & Safety (EHS) D->E F Complete All Required Hazardous Waste Manifests E->F G Transfer to a Licensed Hazardous Waste Disposal Vendor F->G H End: Disposal Complete and Documented G->H

References

Personal protective equipment for handling 2-Bromo-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of 2-Bromo-3-methylbenzofuran (CAS No. 38281-48-0).[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling similar brominated aromatic and halogenated organic compounds. These procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required for handling this compound.

Protection Type Specific Recommendations Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities or when there is a splash hazard.To protect eyes from splashes and vapors.
Skin and Body Protection A flame-retardant lab coat.To protect skin and clothing from splashes.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.To prevent respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are accessible.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Handling :

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Keep the container of this compound tightly closed when not in use to minimize the release of vapors.

    • Avoid direct contact with the skin, eyes, and clothing.

    • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Spill Management :

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

    • This waste stream is classified as halogenated organic waste.[3]

    • Do not mix halogenated organic waste with non-halogenated waste streams to avoid unnecessary disposal costs and complications.[4][5]

  • Container Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.

  • Storage and Disposal :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.

    • Under no circumstances should this compound or its waste be disposed of down the drain.[4][6]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood, Eyewash, and Shower prep2 Assemble Equipment and Reagents prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Chemical Fume Hood prep3->handle1 Proceed to Handling handle2 Keep Container Closed handle1->handle2 handle3 Avoid Direct Contact handle2->handle3 disp1 Segregate as Halogenated Waste handle3->disp1 Proceed to Disposal disp2 Label Waste Container disp1->disp2 disp3 Store and Dispose via EHS disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.